molecular formula C10H15ClN2O2 B15297512 N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride

N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride

Cat. No.: B15297512
M. Wt: 230.69 g/mol
InChI Key: YNGMLZDKEZJJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

N-[4-(2-aminoethoxy)phenyl]acetamide;hydrochloride

InChI

InChI=1S/C10H14N2O2.ClH/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H

InChI Key

YNGMLZDKEZJJLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCN.Cl

Origin of Product

United States
Foundational & Exploratory

Target Deconvolution and Pharmacological Profiling of N-acetyl-4-(2-aminoethoxy)aniline HCl

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a highly specific building block like N-acetyl-4-(2-aminoethoxy)aniline HCl (CAS 50714-66-4) requires moving beyond basic structural characterization and into predictive pharmacology. This compound is a bifunctional scaffold: it merges the well-documented acetanilide core of paracetamol with a flexible, basic aryloxyethylamine chain.

Because this molecule is rarely deployed as a primary therapeutic agent itself, it serves as a highly versatile pharmacophore probe and synthetic intermediate. This whitepaper outlines the structural rationale behind its potential biological targets and provides a self-validating experimental framework for target deconvolution.

Structural Rationale & Hypothesized Biological Targets

The molecular architecture of N-acetyl-4-(2-aminoethoxy)aniline HCl dictates its biological interactome. By dissecting the molecule into its two primary motifs, we can predict its receptor affinities based on established structure-activity relationships (SAR).

The Acetanilide Core: TRP Channels and Voltage-Gated Sodium Channels

The N-acetyl-p-aminophenol (acetanilide) moiety is the defining feature of paracetamol. While historically associated with central cyclooxygenase (COX) inhibition, recent breakthroughs have redefined this pharmacophore's mechanism. The body metabolizes paracetamol via fatty acid amide hydrolase (FAAH) into AM404, a potent lipid mediator[1].

Crucially, recent research demonstrates that AM404 acts peripherally to directly inhibit nociceptive voltage-gated sodium channels (NaV1.7 and NaV1.8) via the local anesthetic binding site, halting action potential generation at the source[2]. Furthermore, AM404 is a known activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an indirect modulator of Cannabinoid Receptor 1 (CB1)[1].

Hypothesis: The addition of the 2-aminoethoxy group at the para position prevents standard FAAH metabolism. However, the structural homology suggests that N-acetyl-4-(2-aminoethoxy)aniline may act as a direct, non-metabolized modulator of NaV1.7/1.8 or TRPV1 , bypassing the need for hepatic conversion.

The Aryloxyethylamine Motif: GPCRs and Sigma Receptors

The 2-aminoethoxy ether linkage attached to an aromatic ring is a privileged scaffold in medicinal chemistry, frequently utilized to target G-Protein Coupled Receptors (GPCRs)[3].

  • Adrenergic Receptors: This motif is the foundational "tail" of numerous beta-blockers (e.g., betaxolol, carvedilol analogs). The primary amine becomes protonated at physiological pH, forming critical charge-charge and cation- π interactions with conserved Aspartate residues in the GPCR binding pocket[3].

  • Sigma-1 Receptors: Flexible alkylamine chains extending from an aromatic core are classic pharmacophores for the Sigma-1 receptor, a chaperone protein implicated in neuroprotection.

Pharmacophore Molecule N-acetyl-4-(2-aminoethoxy)aniline Acetanilide Acetanilide Motif (Paracetamol-like) Molecule->Acetanilide Motif 1 Aminoethoxy Aryloxyethylamine Motif (Beta-blocker-like) Molecule->Aminoethoxy Motif 2 Target1 NaV1.7 / NaV1.8 (Direct Inhibition) Acetanilide->Target1 Target2 TRPV1 / CB1 (Allosteric Modulation) Acetanilide->Target2 Target3 GPCRs (β-Adrenergic / 5-HT) Aminoethoxy->Target3 Target4 Sigma-1 Receptor (Chaperone Binding) Aminoethoxy->Target4

Caption: Pharmacophore mapping of N-acetyl-4-(2-aminoethoxy)aniline and its predicted biological targets.

Quantitative Predictive Profiling

Based on the structural motifs, we can establish a predictive baseline for binding affinities. This data informs the stringency of the washing steps required during target deconvolution.

Structural MotifPredicted Target ClassReference LigandTarget Binding RationalePredicted Affinity (Kd)
Acetanilide CoreNaV1.7 / NaV1.8AM404Direct binding to the local anesthetic site of voltage-gated sodium channels.10 - 50 µM
Acetanilide CoreTRPV1 / CB1ParacetamolFAAH-mediated conversion or direct allosteric modulation.1 - 10 µM
Aryloxyethylamineβ-Adrenergic ReceptorsBetaxololCation- π interactions between the protonated amine and Asp residues.50 - 500 nM
AryloxyethylamineSigma-1 ReceptorPB28Hydrophobic pocket accommodation with basic amine anchoring.10 - 100 nM

Target Deconvolution Strategy: Affinity-Based Protein Profiling (AfBPP)

To empirically validate these targets, we must move from in silico prediction to in vitro isolation.

The Causality of the Experimental Design: The primary aliphatic amine (-NH2) on the ethoxy chain is a massive analytical advantage. It is highly nucleophilic at pH 8.0, allowing for selective covalent conjugation to an NHS-ester (e.g., NHS-Biotin) without requiring synthetic modification of the core acetanilide pharmacophore. This ensures that the biological binding face of the molecule remains unhindered during the assay.

Protocol: Self-Validating AfBPP Workflow

Phase 1: Probe Synthesis

  • Dissolve 10 mM of N-acetyl-4-(2-aminoethoxy)aniline HCl in anhydrous DMSO.

  • Add 1.2 equivalents of NHS-PEG4-Biotin and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt and activate the amine.

  • Incubate at room temperature for 2 hours. Verify complete conversion via LC-MS.

Phase 2: Lysate Incubation & Self-Validation Trustworthiness Check: To eliminate false positives from non-specific hydrophobic interactions, this protocol utilizes a competitive displacement control.

  • Prepare two aliquots of native SH-SY5Y neuroblastoma cell lysate (2 mg/mL protein).

  • Control Arm: Pre-incubate Lysate A with a 100x molar excess of unmodified N-acetyl-4-(2-aminoethoxy)aniline for 1 hour.

  • Test Arm: Leave Lysate B untreated.

  • Add 10 µM of the Biotinylated Probe to both lysates. Incubate at 4°C for 4 hours with gentle rotation.

Phase 3: Pull-Down and LC-MS/MS

  • Introduce 50 µL of pre-washed Streptavidin magnetic beads to both lysates. Incubate for 1 hour.

  • Wash beads stringently (3x with RIPA buffer, 2x with PBS) to remove weak binders.

  • Perform on-bead trypsin digestion.

  • Analyze the resulting peptides via High-Resolution LC-MS/MS.

  • Validation: True biological targets will appear in the Test Arm but will be completely absent (outcompeted) in the Control Arm.

Workflow Step1 Probe Synthesis (NHS-Biotin + Amine) Step2 Cell Lysate Incubation Step1->Step2 Step3 Streptavidin Pull-Down Step2->Step3 Step4 Trypsin Digestion & LC-MS/MS Step3->Step4 Step5 Target Identification (vs. Competitor Control) Step4->Step5

Caption: Self-validating Affinity-Based Protein Profiling (AfBPP) workflow for target deconvolution.

Conclusion

N-acetyl-4-(2-aminoethoxy)aniline HCl is a highly strategic chemical tool. By bridging the gap between paracetamol's peripheral sodium channel inhibition (via AM404) and the classic adrenergic GPCR binding motifs, it offers a unique starting point for discovering novel dual-action analgesics or cardiovascular modulators. The presence of the primary amine allows for rapid, orthogonal functionalization, making it an ideal candidate for the AfBPP workflows described above.

References

  • The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact National Institutes of Health (NIH) / PMC URL:[Link]

Sources

N-Phenylacetamide Derivatives in Pharmacology: Mechanisms, SAR, and Metabolic Toxicity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I approach N-phenylacetamide derivatives not merely as classical antipyretics, but as highly complex, multi-target modulators of lipid signaling and mitochondrial bioenergetics. For decades, the pharmacological community fundamentally misunderstood the mechanism of action of compounds like acetaminophen (paracetamol). Today, through advanced metabolomics and target deconvolution, we recognize that these derivatives operate through intricate prodrug pathways, endocannabinoid modulation, and delicate redox balances.

This technical guide dissects the structure-activity relationships (SAR), the modern mechanistic paradigms (specifically the AM404 axis), and the molecular basis of hepatotoxicity associated with N-phenylacetamide derivatives. Furthermore, I provide field-proven, self-validating experimental protocols for quantifying these mechanisms in vitro.

The AM404 Paradigm: Redefining the Mechanism of Action

Historically, N-phenylacetamide derivatives were classified alongside traditional NSAIDs as cyclooxygenase (COX) inhibitors. However, acetaminophen exhibits poor anti-inflammatory activity and only inhibits COX enzymes in environments with low peroxide tone (specifically targeting the peroxidase, or POX, site) [1][1].

The modern consensus identifies acetaminophen as a prodrug . Following systemic distribution, it undergoes hepatic deacetylation to form p-aminophenol. This intermediate crosses the blood-brain barrier, where it is conjugated with arachidonic acid by Fatty Acid Amide Hydrolase (FAAH) to form the highly bioactive metabolite AM404 (N-arachidonoylaminophenol) [2][2].

AM404 is the true driver of analgesia, acting via three primary pathways:

  • TRPV1 Activation: AM404 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in the CNS, which paradoxically induces anti-nociception by desensitizing pain pathways[2].

  • Endocannabinoid Modulation: It inhibits the cellular reuptake of anandamide, indirectly enhancing signaling at CB1 and CB2 receptors[2].

  • Peripheral Sodium Channel Inhibition: Recent patch-clamp data reveals that AM404 directly inhibits nociceptive voltage-gated sodium channels (NaV1.7 and NaV1.8) at the local anesthetic binding site [3][3].

AM404_Pathway APAP Acetaminophen Deacetylation Hepatic Deacetylation APAP->Deacetylation PAP p-Aminophenol Deacetylation->PAP FAAH FAAH Conjugation PAP->FAAH AM404 AM404 Metabolite FAAH->AM404 TRPV1 TRPV1 Activation AM404->TRPV1 CB1 CB1 Modulation AM404->CB1 NaV NaV1.7/1.8 Inhibition AM404->NaV Analgesia Analgesia TRPV1->Analgesia CB1->Analgesia NaV->Analgesia

Caption: Central and peripheral bioactivation of acetaminophen into AM404 and its downstream targets.

Structure-Activity Relationship (SAR) Dynamics

The pharmacological profile of N-phenylacetamide derivatives is highly sensitive to substitutions on the phenyl ring. In drug design, we must balance the electron-donating properties required for target engagement against the risk of generating reactive, toxic electrophiles [4][4].

Causality in SAR: The unsubstituted acetanilide causes severe methemoglobinemia. Adding an ethoxy group (phenacetin) improved the analgesic profile but introduced severe nephrotoxicity. The 4-hydroxy substitution (acetaminophen) provides the optimal electron density to act as a reducing cosubstrate at the COX POX site, while simultaneously offering a handle for rapid Phase II clearance (glucuronidation and sulfation)[4][5].

Table 1: SAR and Toxicity Profiles of Key N-Phenylacetamide Derivatives
CompoundPhenyl Ring SubstitutionAnalgesic EfficacyToxicity ProfileKey Pharmacological Note
Acetanilide UnsubstitutedModerateHigh (Methemoglobinemia)Obsolete; lacks Phase II conjugation sites.
Phenacetin 4-EthoxyHighModerate-High (Nephrotoxic)Withdrawn; O-deethylation required for activity.
Acetaminophen 4-HydroxyHighHigh (Hepatotoxic in overdose)First-line analgesic; bioactivated to NAPQI via CYP2E1.
AM404 4-Hydroxy, N-ArachidonoylHigh (Central/Peripheral)LowActive lipid metabolite mediating TRPV1/CB1 effects.

Metabolic Bioactivation and Hepatotoxicity (The NAPQI Axis)

At therapeutic doses, ~90% of acetaminophen is safely cleared via glucuronidation and sulfation. However, 5-10% is oxidized by the cytochrome P450 system (predominantly CYP2E1 and CYP1A2) into N-acetyl-p-benzoquinone imine (NAPQI) , a highly reactive and toxic electrophile [5][5].

In an overdose scenario, Phase II pathways saturate, forcing excess drug through the CYP450 pathway. NAPQI rapidly depletes hepatic glutathione (GSH) stores. Once GSH falls below a critical threshold, NAPQI covalently binds to cysteine residues on mitochondrial proteins. This target engagement disrupts the electron transport chain, triggering massive oxidative and nitrosative stress (peroxynitrite formation), c-jun N-terminal kinase (JNK) activation, and ultimately, mitochondrial membrane permeability transition (MPT) leading to hepatocellular necrosis [6][6].

NAPQI_Toxicity APAP APAP Overdose CYP CYP2E1 Oxidation APAP->CYP NAPQI NAPQI Formation CYP->NAPQI GSH GSH Depletion NAPQI->GSH Adducts Mitochondrial Adducts GSH->Adducts Threshold Exceeded JNK JNK Activation & ROS Adducts->JNK Necrosis Hepatocellular Necrosis JNK->Necrosis

Caption: Mechanistic pathway of NAPQI-induced mitochondrial dysfunction and hepatocellular necrosis.

Experimental Methodologies (Self-Validating Protocols)

To rigorously investigate N-phenylacetamide pharmacology, assays must be designed to capture transient metabolites and specific organelle dysfunction. Below are two self-validating protocols I utilize to quantify the dual nature of these compounds.

Protocol 1: LC-MS/MS Quantification of AM404 in CNS Tissue

Rationale: AM404 is highly lipophilic and prone to rapid enzymatic degradation. Immediate quenching with ice-cold organic solvents is critical to halt FAAH activity and preserve the transient metabolite pool.

Step-by-Step Methodology:

  • Tissue Harvest & Quenching: Rapidly dissect the brain/spinal cord of the treated model. Immediately homogenize the tissue in 4 volumes of ice-cold methanol containing an internal standard (e.g., AM404-d4). Causality: Methanol precipitates proteins instantly, preventing ex vivo generation or degradation of AM404 by FAAH.

  • Lipid Extraction: Add chloroform and LC-MS grade water to achieve a final Methanol:Chloroform:Water ratio of 2:2:1 (Folch extraction). Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Phase Separation: Carefully extract the lower organic (chloroform) phase containing the lipophilic AM404. Evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution & LC-MS/MS: Reconstitute the lipid pellet in 50 µL of mobile phase (Acetonitrile:Water, 70:30 v/v with 0.1% formic acid). Inject 5 µL onto a C18 reverse-phase column. Monitor the specific MRM transitions for AM404 (m/z 396.3 → 110.1) using a triple quadrupole mass spectrometer.

Protocol 2: In Vitro Assessment of NAPQI-Induced Mitochondrial Dysfunction

Rationale: Because NAPQI selectively forms adducts on mitochondrial respiratory complexes, measuring the Oxygen Consumption Rate (OCR) provides a direct, functional readout of target engagement prior to the onset of terminal necrosis[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed primary human hepatocytes (or HepaRG cells, which express adequate CYP2E1 levels) in a Seahorse XF96 microplate at 40,000 cells/well. Incubate overnight.

  • Compound Exposure: Treat cells with varying concentrations of Acetaminophen (1 mM - 20 mM) or direct NAPQI (10 µM - 100 µM) for 6 hours. Causality: A 6-hour window is sufficient for CYP2E1-mediated bioactivation and initial GSH depletion without causing complete cell detachment.

  • Sensor Calibration: Hydrate the Seahorse XF sensor cartridge in calibrant solution overnight at 37°C in a non-CO2 incubator.

  • Mito Stress Test Execution: Wash cells with unbuffered XF assay medium and incubate for 1 hour. Run the assay, sequentially injecting Oligomycin (1.5 µM, ATP synthase inhibitor), FCCP (1.0 µM, uncoupler), and Rotenone/Antimycin A (0.5 µM, Complex I/III inhibitors).

  • Data Validation: A successful NAPQI toxicity model will show a dose-dependent collapse in Maximal Respiration (post-FCCP injection) and Spare Respiratory Capacity , validating direct damage to the electron transport chain.

References

  • Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology - PMC.
  • An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC.
  • The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels - PMC.
  • Acetaminophen Pathway (toxic doses), Pharmacokinetics - ClinPGx. ClinPGx.
  • New insights into the mechanism of action of acetaminophen: Its clinical pharmacologic characteristics reflect its inhibition of the two prostaglandin H2 synthases - Ovid. Ovid.
  • Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflamm

Sources

A Technical Guide to the Preliminary In-Vitro Assessment of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for the initial in-vitro evaluation of the novel compound, N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride. As a member of the broader phenylacetamide class of compounds, which have shown diverse biological activities, a structured and scientifically rigorous preliminary assessment is paramount to uncovering its therapeutic potential.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a strategic framework and detailed methodologies for a foundational in-vitro screening cascade.

Introduction and Rationale

N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride is a small molecule whose biological activity is yet to be extensively characterized. However, the phenylacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] Notably, various substituted phenylacetamide analogs have demonstrated cytotoxic effects against a range of cancer cell lines, including prostate (PC3), breast (MCF-7), cervical (HeLa), and glioblastoma (U87).[2] The mechanism underlying the anticancer activity of some of these derivatives has been linked to the induction of apoptosis.[3]

Given this background, a logical and cost-effective initial step in the in-vitro characterization of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride is to assess its cytotoxic potential against a panel of human cancer cell lines. This primary screen will serve as a crucial decision-making point, guiding subsequent investigations into its mechanism of action and potential as a therapeutic agent.

This guide outlines a proposed in-vitro screening cascade, beginning with a robust cytotoxicity assessment and branching into potential mechanistic studies. The experimental choices are grounded in established principles of drug discovery, aiming to generate reproducible and translatable data.

Proposed In-Vitro Screening Cascade

A tiered approach, or screening cascade, is essential for the efficient evaluation of a novel compound.[4] It allows for rapid initial assessment and progressively more detailed investigation of promising candidates. The following cascade is proposed for the preliminary in-vitro study of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Preliminary Mechanism of Action (MoA) Studies cluster_3 Decision Point A Compound Preparation and Quality Control (Solubility, Purity, Stability) B Multi-dose Cytotoxicity Screening (e.g., MTT/XTT Assay) Panel of 3-5 Cancer Cell Lines A->B Proceed if QC passes C Confirmation of Cytotoxicity in Sensitive Cell Lines B->C If significant cytotoxicity observed in ≥1 cell line D IC50 Determination (10-point dose-response curve) C->D E Apoptosis Induction Assay (e.g., Caspase-3/7 Activity) D->E Proceed to investigate MoA F Cell Cycle Analysis (Flow Cytometry) D->F G Mitochondrial Membrane Potential Assay D->G H Data Analysis & Review: Potency, Selectivity, and Potential MoA E->H F->H G->H I Advance to Further In-Vitro/ In-Vivo Studies H->I Favorable Profile J De-prioritize/Synthesize Analogs H->J Unfavorable Profile

Caption: Proposed in-vitro screening cascade for N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride.

Detailed Experimental Protocols

Phase 1: Primary Cytotoxicity Screening

The initial evaluation of a novel compound's biological activity often begins with assessing its effect on cell viability.[5] Colorimetric assays, such as the MTT and XTT assays, are robust, high-throughput methods for this purpose.[4] These assays measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[6]

3.1.1. Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[6] This product is insoluble and is solubilized using a suitable solvent, such as dimethyl sulfoxide (DMSO). The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cluster_principle Principle A Seed cells in a 96-well plate B Incubate for 24h (Cell Adherence) A->B C Treat with varying concentrations of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 2-4h (Formazan Crystal Formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570nm G->H P1 Living Cells P2 Mitochondrial Dehydrogenases P1->P2 P4 Purple Formazan (Insoluble) P2->P4 Reduction P3 Yellow MTT (Water-soluble) P3->P2 Substrate P6 No Reduction P3->P6 P5 Dead Cells P5->P6

Caption: Workflow and principle of the MTT cell viability assay.

3.1.2. Step-by-Step Protocol for MTT Assay

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer, and a non-cancerous cell line like HEK293 for selectivity assessment) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the compound in culture medium to obtain a range of concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.

      • Untreated Control: Cells in culture medium only.

      • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

      • Blank: Medium only (no cells).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

Phase 2: Hit Confirmation and IC₅₀ Determination

If the primary screen reveals significant cytotoxic activity (e.g., >50% reduction in cell viability at one or more concentrations) in at least one cell line, the next step is to confirm this activity and determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

The protocol is similar to the primary screen, but with a wider range of concentrations (typically a 10-point dose-response curve with 2- or 3-fold dilutions) to accurately determine the IC₅₀ value. This should be performed in the most sensitive cell line(s) identified in the primary screen.

Phase 3: Preliminary Mechanism of Action Studies

Should N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride demonstrate potent cytotoxicity, preliminary studies to elucidate its mechanism of action are warranted. Based on the known activities of other phenylacetamide derivatives, investigating apoptosis induction is a logical starting point.[3]

3.3.1. Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis. Commercially available luminescent or fluorescent assays can be used to measure their activity.

3.3.2. Cell Cycle Analysis by Flow Cytometry

This technique can determine if the compound induces cell cycle arrest at a particular phase (G1, S, or G2/M), which can be indicative of its mechanism of action.

3.3.3. Mitochondrial Membrane Potential (MMP) Assay

Disruption of the MMP is an early event in the intrinsic apoptotic pathway. Dyes such as JC-1 can be used to measure changes in MMP via flow cytometry or fluorescence microscopy.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Cytotoxicity Data for N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride

Concentration (µM)% Viability (MCF-7)% Viability (PC-3)% Viability (A549)% Viability (HEK293)
Vehicle Control 100 ± 5.2100 ± 4.8100 ± 6.1100 ± 3.9
0.1 98.2 ± 4.599.1 ± 5.397.5 ± 6.0101.2 ± 4.1
1 85.7 ± 6.192.4 ± 4.989.3 ± 5.598.7 ± 3.5
10 52.3 ± 3.865.8 ± 5.158.1 ± 4.790.2 ± 4.3
50 15.1 ± 2.525.4 ± 3.920.7 ± 3.275.6 ± 5.0
100 5.6 ± 1.910.2 ± 2.88.9 ± 2.168.3 ± 4.8
IC₅₀ (µM) ~10~20~15>100

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary in-vitro evaluation of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride. The proposed screening cascade, starting with a robust cytotoxicity assessment, allows for a systematic and data-driven approach to characterizing its biological activity. Positive results from this initial phase, such as potent and selective cytotoxicity, would provide a strong rationale for more in-depth mechanistic studies and potential lead optimization efforts. The versatility of the phenylacetamide scaffold suggests that even if the parent compound shows modest activity, it could serve as a valuable starting point for the synthesis of more potent and selective analogs.

References

  • Tavallaei, et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2).
  • Concept Life Sciences. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 149-158.
  • ResearchGate. (2025). Synthesis of Novel Acetamide Derivatives and Evaluation of Their Antiproliferative Potency against Different Cancer Cell Lines. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. Bioorganic & Medicinal Chemistry, 93, 117584.
  • Chemical Journal of Kazakhstan. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan, (1), 6-16.
  • SID.ir. (2024). N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxicity Evaluation. Iranian Journal of Chemistry and Chemical Engineering, 43(6), 2188-2202.
  • ResearchGate. (n.d.). A screening cascade designed to make maximum use of in vitro systems to eliminate compounds that may have DMPK liabilities prior to initiating in vivo studies. Retrieved from [Link]

  • PMC. (2016). An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation.
  • KCAS Bio. (2025). Model Selection and Experimental Design for Screening Experiments. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Screening Cascade Development Services. Retrieved from [Link]

  • The Development and Validation of a Novel Virtual Screening Cascade Protocol to Identify Potential Serotonin 5-HT R Antagonists. (n.d.).
  • PMC. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(8), 2548.
  • Indian Academy of Sciences. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences, 124(3), 669-676.
  • Frontiers. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 418.
  • HUSCAP. (2010). Improved synthesis and in vitro/in vivo activities of natural product-inspired, artificial glutamate analogs. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide, N-[4-(2-hydroxy-3-iodobenzylidenamino)phenyl]-. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: N-[4-(2-aminoethoxy)phenyl]acetamide Hydrochloride in Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride (CAS: 2913242-39-2) is a highly versatile, amine-functionalized derivative of acetaminophen (paracetamol). While acetaminophen itself is a widely used analgesic and antipyretic, its direct conjugation to carrier proteins, fluorophores, or targeted protein degradation (TPD) scaffolds is severely limited by the lack of a bioorthogonal reactive handle.

By introducing a 2-aminoethoxy spacer at the phenolic oxygen, this compound preserves the critical acetamide pharmacophore while providing a primary amine for highly efficient, chemoselective conjugation. This guide details the field-proven methodologies for utilizing this building block in hapten synthesis, fluorescent probe development, and bifunctional conjugate assembly.

Hapten Synthesis for Toxicology Immunoassays

Expertise & Experience: The Causality of Spacer Design

Acetaminophen overdose is a leading cause of drug-induced liver injury (DILI). Developing monoclonal antibodies for immunoassays (e.g., ELISA) to monitor paracetamol toxicity requires immunizing host animals with a complete antigen[1]. Because small molecules (<1000 Da) are not immunogenic, they must be covalently linked to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).

Attempting to conjugate standard acetaminophen directly often alters or obscures the acetamide group—the primary recognition epitope for the resulting antibodies. The 2-aminoethoxy extension in N-[4-(2-aminoethoxy)phenyl]acetamide acts as a critical spacer. It projects the pharmacophore away from the bulky protein surface, preventing steric occlusion and ensuring high-affinity antibody generation[2]. Furthermore, because the compound is supplied as a hydrochloride salt, it is imperative to neutralize the salt with a mild organic base (e.g., DIPEA) prior to conjugation to restore the nucleophilicity of the primary amine.

Workflow Visualization

HaptenWorkflow A N-[4-(2-aminoethoxy)phenyl]acetamide (HCl Salt) B Neutralization (DIPEA) A->B Free Base Formation C Homobifunctional Crosslinker (e.g., DSS) B->C Amine Activation E Complete Antigen (Immunogen) C->E Conjugation D Carrier Protein (BSA / KLH) D->E Surface Lysines

Workflow for synthesizing a complete antigen using the aminoethoxy-acetaminophen hapten.

Protocol 1: Self-Validating Conjugation to BSA via DSS

This protocol utilizes Disuccinimidyl suberate (DSS), a homobifunctional NHS ester, to link the hapten's primary amine to the surface lysines of BSA[3].

Step 1: Hapten Activation

  • Dissolve 10 mg of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride (approx. 43.3 µmol) in 500 µL of anhydrous DMSO.

  • Add 15 µL of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt. Causality: Failure to neutralize will result in protonation of the amine, completely halting the nucleophilic attack on the NHS ester.

  • Add 16 mg of DSS (approx. 43.3 µmol) to the solution. Stir at room temperature (RT) for 1 hour to form the mono-NHS activated hapten.

Step 2: Protein Conjugation

  • Dissolve 20 mg of BSA in 2 mL of 0.1 M Sodium Phosphate buffer (pH 8.0). Causality: pH 8.0 ensures the ε-amino groups of BSA lysines are unprotonated and reactive.

  • Dropwise, add the activated hapten solution (from Step 1) into the vigorously stirring BSA solution.

  • Incubate at RT for 2 hours.

Step 3: Purification and Validation (QC)

  • Transfer the reaction mixture to a dialysis cassette (MWCO 10 kDa) and dialyze against PBS (pH 7.4) for 48 hours at 4°C, changing the buffer three times to remove unreacted hapten and crosslinker.

  • Self-Validation: Analyze the dialyzed conjugate via MALDI-TOF Mass Spectrometry. Compare the mass of the native BSA (~66,400 Da) to the conjugate. A mass shift of ~3,000 Da indicates a successful coupling ratio of approximately 10-12 haptens per BSA molecule, which is optimal for immunization[2].

Synthesis of Activity-Based Fluorescent Probes

Expertise & Experience: Tracking Hepatotoxicity

In chemical biology, tracking the cellular localization of drugs or monitoring drug-induced liver injury (DILI) in vivo requires the attachment of fluorophores[1]. The primary amine of N-[4-(2-aminoethoxy)phenyl]acetamide allows for rapid, single-step labeling using commercially available NHS-ester fluorophores. The choice of fluorophore dictates the application, as summarized in the quantitative data table below.

Table 1: Fluorophore Selection for Acetaminophen Probes
Fluorophore NHS EsterExcitation (nm)Emission (nm)Extinction Coeff. (M⁻¹cm⁻¹)Primary Application Focus
Cy5-NHS 646662~250,000Deep tissue imaging, in vivo DILI tracking in murine models.
FITC / NHS-Fluorescein 495519~75,000In vitro cellular localization, flow cytometry.
Rhodamine B-NHS 552575~106,000Lysosomal tracking, assays requiring high photostability.
Protocol 2: Microscale Fluorescent Labeling (Cy5 Conjugation)

Step 1: Coupling Reaction

  • Dissolve 2.3 mg of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride (10 µmol) in 200 µL of anhydrous DMF.

  • Add 3.5 µL of DIPEA (20 µmol) to free the base.

  • Add 6.8 mg of Cy5-NHS ester (10 µmol) to the mixture.

  • Protect the reaction vessel from light using aluminum foil and stir at RT for 4 hours.

Step 2: Purification and Validation (QC)

  • Purify the crude mixture using preparative Reverse-Phase HPLC (C18 column), running a gradient of 10% to 90% Acetonitrile in Water (with 0.1% TFA) over 30 minutes.

  • Collect the major blue-colored fraction.

  • Self-Validation: Confirm the product identity via LC-MS. The expected exact mass for the Cy5-acetaminophen conjugate must match the theoretical [M+H]+ peak. Lyophilize the validated fraction and store at -20°C in the dark.

PROTAC and Bifunctional Conjugate Assembly

Expertise & Experience: Modular Assembly Logic

While acetaminophen is not a traditional high-affinity target binder like BRD4 inhibitors, it is frequently used as a model pharmacophore in the development of targeted drug delivery systems and novel bifunctional degraders. The 2-aminoethoxy group serves as a highly efficient bioorthogonal handle for amide coupling with carboxylic acid-functionalized E3 ligase ligands (e.g., VHL or Cereblon ligands).

Standard coupling reagents like HATU are preferred here due to their high efficiency in forming amide bonds with primary amines, even in the presence of mild steric hindrance.

PROTACLogic Ligand Acetaminophen Core (Pharmacophore) Linker 2-Aminoethoxy Spacer (Bioorthogonal Handle) Ligand->Linker Coupling Amide Coupling (HATU/DIPEA) Linker->Coupling Primary Amine Conjugate Bifunctional Conjugate (PROTAC / Delivery System) Coupling->Conjugate Amide Bond Formation E3 E3 Ligase Ligand (COOH functionalized) E3->Coupling Carboxylic Acid

Logical assembly pathway for synthesizing bifunctional conjugates using amide coupling.

Protocol 3: Amide Coupling with HATU
  • Pre-activation: In a dry vial, dissolve 1.0 equivalent of the COOH-functionalized target ligand in anhydrous DMF. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir for 10 minutes at RT to form the active OAt ester.

  • Coupling: Add 1.1 equivalents of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride to the activated mixture. Causality: The excess DIPEA from step 1 will automatically neutralize the hydrochloride salt of the incoming amine.

  • Reaction: Stir at RT for 2–4 hours. Monitor completion via TLC or analytical LC-MS.

  • Validation: Quench with water, extract with Ethyl Acetate, and purify via flash chromatography. Validate the final structure using 1H-NMR and High-Resolution Mass Spectrometry (HRMS).

References

  • Recent Progress of Activity-Based Fluorescent Probes for Imaging Leucine Aminopeptidase Source: Biosensors (MDPI) URL:[Link]

  • Fluorine-thiol displacement probes for acetaminophen's hepatotoxicity Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Unveil the molecular recognition mechanisms of triazine haptens and monoclonal antibodies: Establishing ic-ELISA methods Source: ResearchGate URL:[Link]

Sources

Application Note: N-[4-(2-aminoethoxy)phenyl]acetamide Hydrochloride as a Strategic Precursor in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

[4-(2-aminoethoxy".

Finalizing Experimental Details

I'm now putting the finishing touches on the experimental methodology section of the Application Note. I'm focusing on ensuring all reaction conditions, stoichiometry, and work-up procedures are clearly and concisely described, with yields and purities, as well as citations, as applicable. I've included the quantitative data in a table format and finalized the reference list with all necessary information. I'm also proofreading the DOT diagram captions and the text for clarity and consistency.

Analyzing Alkylation Chemoselectivity

I'm now analyzing the chemical causality in O-alkylation. I've confirmed that the use of a mild base (K2CO3) selectively deprotonates the phenol in Paracetamol (pKa ~9.5) over the amide (pKa ~15). This prevents undesired N-alkylation or aziridine formation with the free amine, avoiding side reactions. Also, the selected conditions guarantee a high degree of chemoselectivity, as well as high yields for the reaction.

Executive Summary

N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride (CAS: 2913242-39-2 / 146520-59-4) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry, targeted protein degradation (PROTACs), and the synthesis of active pharmaceutical ingredients (APIs)[1]. Featuring a stable acetanilide core and a flexible, nucleophilic aminoethoxy chain, this precursor enables rapid diversification of chemical libraries. This application note details the mechanistic rationale behind its synthesis, its strategic applications, and provides field-validated protocols for its integration into complex molecular architectures.

Mechanistic Insights & Chemical Properties

The utility of this precursor stems from its distinct structural and electronic properties:

  • Bifunctionality & Chemoselectivity: The molecule possesses an acetanilide moiety (a known pharmacophore with hydrogen bond donor/acceptor capabilities) and a primary amine. The orthogonal reactivity of the primary amine allows for selective functionalization without disrupting the amide bond.

  • Stability as a Hydrochloride Salt: The free base form of primary amines attached to electron-rich aromatic systems (even via an ether linkage) is prone to slow oxidative degradation and atmospheric carbon dioxide absorption. Isolation and storage as a hydrochloride salt ensures long-term shelf stability, prevents self-condensation, and provides precise stoichiometry for downstream coupling reactions.

  • Linker Flexibility: The ethyl ether linkage offers optimal conformational flexibility and improved aqueous solubility compared to purely aliphatic chains, making it an ideal vector for PROTAC linkerology[2].

Strategic Applications in Drug Discovery

Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of PROTACs, the precursor acts as a critical linker-warhead conjugate. The primary amine serves as an excellent nucleophile for coupling with carboxylic acid-bearing E3 ligase ligands (e.g., CRBN or VHL binders). For example, derivatives of this scaffold have been successfully employed in the synthesis of Pirin Protein Degradation Probes, where the aminoethoxy chain bridges the target-binding motif and the E3 ligase recruiter[2].

Cardiovascular API Synthesis

The 4-(2-aminoethoxy)acetanilide skeleton is structurally homologous to the precursors of several beta-1 selective adrenergic receptor antagonists (beta-blockers), such as practolol analogs. The primary amine can undergo reductive amination or epoxide ring-opening reactions to yield the characteristic secondary amine pharmacophores required for beta-receptor affinity.

Experimental Workflows & Methodologies

Protocol A: De Novo Synthesis of the Precursor

Causality & Rationale: The synthesis relies on the O-alkylation of acetaminophen (paracetamol). Using a mild base like K2​CO3​ (conjugate acid pKa​≈10.3 ) selectively deprotonates the phenol ( pKa​≈9.5 ) while leaving the amide ( pKa​≈15 ) intact, ensuring strict chemoselectivity. Furthermore, reacting the phenoxide directly with 2-bromoethylamine hydrochloride often leads to the in situ formation of aziridine (via intramolecular cyclization), which polymerizes. Utilizing N-Boc-2-bromoethylamine masks the amine's nucleophilicity, preventing aziridine formation and driving a clean SN​2 reaction.

Synthesis A Acetaminophen (Paracetamol) B N-Boc-2-bromoethylamine + K2CO3 in DMF A->B O-Alkylation 80°C, 12h C Boc-Protected Intermediate B->C Workup & Purification D 4M HCl in Dioxane (Deprotection) C->D Cleavage RT, 2h E N-[4-(2-aminoethoxy)phenyl] acetamide HCl D->E Precipitation & Filtration

Workflow for the synthesis of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride.

Step-by-Step Procedure:

  • O-Alkylation: To a stirred solution of acetaminophen (1.0 eq) in anhydrous DMF (0.2 M), add K2​CO3​ (2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide.

  • Add N-Boc-2-bromoethylamine (1.1 eq) dropwise. Elevate the temperature to 80 °C and stir for 12 hours under an inert atmosphere ( N2​ ).

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with water and 5% aqueous LiCl (to remove residual DMF). Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM) (0.3 M). Slowly add 4M HCl in Dioxane (5.0 eq). Stir at room temperature for 2 hours.

  • Isolation: The product will precipitate as the hydrochloride salt. Filter the white solid, wash with cold diethyl ether, and dry under high vacuum to afford N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride in high purity.

Protocol B: Amide Coupling for PROTAC Linker Conjugation

Causality & Rationale: When coupling the precursor to sterically hindered E3 ligase ligands, HATU is preferred over standard EDCI/HOBt protocols due to its superior activation kinetics and minimization of epimerization. DIPEA is required in excess (3.0 eq) to fully neutralize the hydrochloride salt of the precursor and drive the coupling cycle.

PROTAC A Precursor HCl Salt (Primary Amine) C Amide Coupling (HATU, DIPEA, DMF) A->C B Target Binder / E3 Ligand (Carboxylic Acid) B->C D PROTAC / Conjugate Molecule C->D Purified via Prep-HPLC

Application of the precursor in targeted protein degradation (PROTAC) synthesis.

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid-bearing ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir at room temperature for 10 minutes to form the active ester.

  • Conjugation: Add N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride (1.1 eq) to the activated mixture. Stir at room temperature for 4–6 hours until LC-MS indicates complete conversion.

  • Workup & Purification: Dilute the reaction with EtOAc and wash with saturated aqueous NaHCO3​ , followed by brine. Dry the organic layer, concentrate, and purify the resulting conjugate via preparative HPLC (MeCN/Water with 0.1% TFA).

Quantitative Data & Troubleshooting

The following table summarizes the expected quantitative metrics and targeted troubleshooting strategies for the described workflows:

ParameterValue / ConditionCausality / Rationale
O-Alkylation Yield 80 - 85%N-Boc protection strictly prevents aziridine formation, ensuring complete conversion to the ether.
Deprotection Yield > 95%The use of HCl/Dioxane in DCM ensures the immediate precipitation of the salt, driving the equilibrium.
Coupling Efficiency 75 - 90%HATU provides superior electrophilic activation for hindered carboxylic acids compared to carbodiimides.
Precursor Purity > 98% (HPLC)Isolation via precipitation as an HCl salt naturally filters out non-basic organic impurities.
Troubleshooting: Low Coupling Check pH of reactionIf the reaction is too acidic, the amine remains protonated. Ensure sufficient DIPEA is added to reach pH ~8-9.

References

  • Sigma-Aldrich Product Data: N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride | 2913242-39-2. Sigma-Aldrich.

  • BLD Pharm Product Data: 146520-59-4 | 2-(4-(2-Aminoethoxy)phenyl)acetamide hydrochloride. BLD Pharm. 1

  • Application in PROTAC Synthesis: Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe. Journal of Medicinal Chemistry - ACS Publications. 2

Sources

Application Note: Experimental Methodologies for N-Phenylacetamide (Acetanilide) Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Mechanistic Rationale

N-phenylacetamide, commonly known as acetanilide, is a highly versatile synthon in organic chemistry and a foundational intermediate in pharmaceutical synthesis, particularly in the development of sulfonamide antibiotics (sulfa drugs) and analgesics[1].

Direct electrophilic aromatic substitution (EAS) on unprotected aniline is notoriously difficult to control. The strongly electron-donating amino ( −NH2​ ) group highly activates the benzene ring, leading to rapid poly-substitution (e.g., the immediate formation of 2,4,6-tribromoaniline upon exposure to bromine) and making the ring susceptible to oxidative degradation[2].

To establish a controlled, self-validating synthetic system, the amine is acetylated to form acetanilide. This modification serves two critical mechanistic purposes:

  • Electronic Moderation: The acetyl group pulls electron density away from the nitrogen via resonance with the carbonyl oxygen. This moderates the activating power of the nitrogen lone pair, restricting EAS to mono-substitution[2].

  • Regioselectivity (Steric Control): While the acetamido group remains an ortho/para director, its significant steric bulk physically blocks electrophilic attack at the ortho positions. Consequently, the reaction is driven almost exclusively toward the para position, yielding highly pure p-substituted derivatives[2].

EAS_Mechanism A N-phenylacetamide (Acetanilide) B Electrophile (E+) Attack A->B  π-electron donation C Arenium Ion (Sigma Complex) B->C  Rate-determining step D Deprotonation (Loss of H+) C->D  Aromaticity restoration E p-Substituted Acetanilide D->E  Fast step

Mechanistic pathway of Electrophilic Aromatic Substitution (EAS) on N-phenylacetamide.

Experimental Protocol 1: Regioselective Bromination of Acetanilide

This protocol details the synthesis of p-bromoacetanilide. Glacial acetic acid is utilized as the solvent because it readily dissolves both the polar acetanilide and the non-polar bromine, while also facilitating the polarization of the Br2​ molecule to generate the active electrophile ( Br+ )[2].

Materials Required
  • Acetanilide (2.0 g)

  • Glacial acetic acid (15 mL)

  • Liquid Bromine (1.0 mL) Caution: Highly corrosive and volatile.

  • Saturated aqueous sodium bisulfite ( NaHSO3​ ) solution

  • Ethanol (for recrystallization)

Step-by-Step Methodology
  • Preparation: In a 125 mL Erlenmeyer flask, dissolve 2.0 g of acetanilide in 10 mL of glacial acetic acid. Stir continuously until the solid is fully dissolved[2].

  • Reagent Preparation: In a fume hood, prepare a solution of 1.0 mL liquid bromine dissolved in 5 mL of glacial acetic acid[2]. (Note: For a greener alternative avoiding liquid bromine, an in situ generation method using potassium bromate and hydrobromic acid can be substituted[3]).

  • Electrophilic Addition: Slowly add the bromine-acetic acid solution dropwise to the stirred acetanilide solution at room temperature. The reaction mixture will take on a deep reddish-brown hue.

  • Incubation: Allow the mixture to stir for 15–20 minutes. During this phase, the substitution occurs, and yellow-orange crystals may begin to precipitate as the solubility limit of the p-bromoacetanilide is reached[2].

  • Quenching: Pour the reaction mixture into 100 mL of cold distilled water. Add drops of saturated sodium bisulfite solution until the residual reddish-brown color of unreacted bromine completely disappears (reducing Br2​ to colorless Br− ). This validates the termination of the reaction.

  • Isolation: Collect the crude white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water to remove residual acetic acid.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure p-bromoacetanilide as colorless needles. Verify purity via melting point analysis (Expected: 167–169 °C).

Experimental Protocol 2: Chlorosulfonation of Acetanilide

The chlorosulfonation of acetanilide yields p-acetamidobenzenesulfonyl chloride, the critical electrophilic intermediate required for coupling with amines in the synthesis of sulfonamide drugs (e.g., sulfanilamide, sulfathiazole)[1],[4].

Materials Required
  • Dry Acetanilide (5.0 g)

  • Chlorosulfonic acid ( ClSO3​H ) (12.5 mL) Caution: Reacts violently with water; releases HCl gas.

  • Crushed ice

Step-by-Step Methodology
  • Substrate Preparation: Place 5.0 g of thoroughly dried acetanilide into a dry 125 mL Erlenmeyer flask. Residual moisture must be strictly avoided to prevent the explosive hydrolysis of chlorosulfonic acid[1]. Melt the acetanilide gently over a hot plate, then cool it rapidly to form a fine, high-surface-area solid coating the bottom of the flask.

  • Cooling: Clamp the flask in an ice-water bath and allow it to chill thoroughly.

  • Reagent Addition: Working strictly inside a fume hood, connect a gas trap to the flask to capture evolved HCl gas. Slowly add 12.5 mL of chlorosulfonic acid dropwise[1].

  • Thermal Activation: Once the initial vigorous reaction subsides and all chlorosulfonic acid has been added, remove the flask from the ice bath. To drive the reaction to completion, heat the mixture in a water bath at 70–80 °C for 20 minutes[1]. (Note: Some optimized industrial protocols suggest heating up to 114 °C to maximize yield[4]).

  • Quenching: Allow the flask to cool to room temperature. Carefully and slowly pour the oily reaction mixture over 100 g of vigorously stirred crushed ice. The product will immediately precipitate as a white/pinkish solid.

  • Isolation: Collect the p-acetamidobenzenesulfonyl chloride via vacuum filtration. Wash rapidly with cold water. Crucial Note: This sulfonyl chloride intermediate is sensitive to hydrolysis and should be used immediately in subsequent amination steps[1].

Chlorosulfonation_Workflow Step1 1. Preparation Dry Acetanilide in Flask Step2 2. Reagent Addition Dropwise ClSO3H (<20°C) Step1->Step2 Ice bath cooling Step3 3. Thermal Activation Heat at 70-80°C (20 min) Step2->Step3 HCl gas evolution Step4 4. Quenching Pour over crushed ice Step3->Step4 Vigorous reaction Step5 5. Isolation Vacuum Filtration & Wash Step4->Step5 Product precipitation

Step-by-step experimental workflow for the chlorosulfonation of acetanilide.

Quantitative Data: Physicochemical Parameters

The following table summarizes the key quantitative metrics and hazard profiles for the starting materials and synthesized derivatives to aid in analytical validation.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Typical Experimental YieldPrimary Hazard / Handling Note
Acetanilide 135.17113 – 115N/A (Starting Material)Irritant; ensure complete dryness before chlorosulfonation.
p-Bromoacetanilide 214.06167 – 16975% – 85%Stable solid; recrystallize from ethanol for high purity.
p-Acetamidobenzenesulfonyl chloride 233.67144 – 14980% – 90%Moisture sensitive; hydrolyzes to sulfonic acid. Use immediately.

References

  • Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]

  • Bromination of acetanilide. ProQuest (Schatz, P.F., University of Wisconsin-Madison). Available at:[Link]

Sources

Application Note & Protocol: Preparation of Stock Solutions of N-[4-(2-aminoethoxy)phenyl]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the accurate and reproducible preparation of stock solutions of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride (CAS: 2913242-39-2). It is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. The protocols herein are designed to ensure solution integrity, addressing critical factors such as solvent selection, dissolution techniques, and appropriate storage conditions to maintain compound stability.

Introduction: The Critical First Step in Research

N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride is an amine-containing organic compound. As with any research chemical, the reliability and reproducibility of experimental data are fundamentally dependent on the accurate preparation of stock solutions. The hydrochloride salt form is common for amine-containing compounds, as it generally enhances stability and aqueous solubility compared to the free base.[1] However, the physicochemical properties of these salts necessitate careful consideration of handling and dissolution procedures to avoid common pitfalls such as incomplete solubilization or compound degradation.

This guide moves beyond a simple recitation of steps, delving into the causality behind each procedural choice. By understanding the principles of solubility for hydrochloride salts, researchers can confidently prepare stock solutions that serve as a reliable foundation for downstream applications.

Compound Data and Safety Imperatives

Prior to handling the compound, it is essential to be familiar with its properties and the requisite safety precautions.

Physicochemical Properties

A summary of the key physicochemical data for N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride is presented below.

PropertyValueSource
CAS Number 2913242-39-2[2]
Molecular Formula C₁₀H₁₅ClN₂O₂[2][3]
Molecular Weight 230.69 g/mol [2][3]
Synonyms N-(4-(2-aminoethoxy)phenyl)acetamide hydrochloride[2]
Purity Typically ≥95%[2]
Appearance White to off-white crystalline solid (typical for related compounds)[4]
Safety and Handling

N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride, like many chemical reagents, requires careful handling to minimize exposure and risk.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[5]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[5]

  • Exposure Avoidance: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[5][6]

  • SDS Review: This guide is not a substitute for a comprehensive Safety Data Sheet (SDS). Always review the manufacturer-provided SDS for detailed hazard information, first-aid measures, and disposal guidelines before use.[5][6]

The Rationale of Solvent Selection

The choice of solvent is the most critical decision in preparing a stock solution. For amine hydrochloride salts, solubility is governed by the equilibrium between the salt form and its corresponding free base, which can be influenced by solvent polarity and pH.[7]

SolventSuitability and RationaleKey Considerations
DMSO Highly Recommended. Dimethyl sulfoxide is an excellent, polar aprotic solvent for a wide range of organic molecules, including many hydrochloride salts.[8] It is often the solvent of choice for initial solubilization to create a high-concentration primary stock.Use anhydrous (or molecular biology grade) DMSO to minimize water content, which can affect long-term stability. DMSO is hygroscopic; store it properly.
Water / Aqueous Buffers Suitable, with pH control. The hydrochloride salt is designed to enhance aqueous solubility. However, the pH of the final solution is critical. The solution will be inherently acidic. Using a buffer (e.g., PBS, Tris-HCl) can maintain a stable pH required for many biological assays.The "common ion effect" can suppress the solubility of hydrochloride salts in solutions already containing chloride ions (like HCl).[7] In unbuffered water, the compound can disproportionate, where the salt converts to the less soluble free base, potentially leading to precipitation.[9][10]
Ethanol Potentially Suitable. Ethanol can be a viable solvent for some hydrochloride salts. It may be preferred in cell-based assays where DMSO shows toxicity, even at low concentrations.Solubility in ethanol must be empirically determined. It may be lower than in DMSO.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing a 10 mM stock solution. Calculations should always be based on the specific molecular weight and purity of the lot being used.

Calculation Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) / (Purity as a decimal)

For a 10 mM stock in 1 mL (assuming 95% purity): Mass (mg) = 0.010 mol/L x 0.001 L x 230.69 g/mol x 1000 mg/g / 0.95 = 2.43 mg

Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is ideal for creating a primary, high-concentration stock for long-term storage.

Materials & Equipment:

  • N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber-colored microcentrifuge tube or glass vial with a PTFE-lined cap

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

Procedure:

  • Equilibration: Allow the vial of the compound to equilibrate to room temperature for at least 20 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the hygroscopic solid.

  • Weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh 2.43 mg (or the calculated amount) of the compound directly into the vial.

  • Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Securely cap the vial and vortex vigorously for 1-2 minutes.[8]

  • Verification & Aiding Dissolution: Visually inspect the solution against a light source to ensure no solid particulates remain. If the compound is not fully dissolved, sonicate the vial in an ultrasonic water bath for 10-15 minutes or apply gentle warming (e.g., a 37°C water bath).[8]

  • Storage: Once fully dissolved, the stock solution is ready for use or storage as described in Section 5.

Protocol 4.2: Preparation of a 10 mM Stock Solution in Aqueous Buffer (PBS, pH 7.4)

This protocol is for applications requiring an aqueous solution, such as cell culture experiments. Direct preparation in a buffer is often more reliable than diluting a DMSO stock, as it avoids potential precipitation of the compound upon buffer addition.

Materials & Equipment:

  • N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride powder

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Calibrated analytical balance

  • Sterile conical tube or glass vial

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • pH meter (for verification)

Procedure:

  • Equilibration: Allow the compound vial to reach room temperature before opening.

  • Weighing: Weigh the required amount of compound (e.g., 2.43 mg for 1 mL) into a suitable sterile container.

  • Solvent Addition: Add approximately 80% of the final desired volume of PBS (e.g., 0.8 mL for a 1 mL final volume).

  • Dissolution: Cap the container and vortex thoroughly. Use of an ultrasonic bath may be required to facilitate dissolution. Be patient, as dissolution in aqueous buffers can be slower than in DMSO.

  • Volume Adjustment: Once the solid is completely dissolved, add PBS to reach the final volume of 1.0 mL. This ensures concentration accuracy.

  • pH Verification (Optional but Recommended): For sensitive applications, you may measure the pH of the final solution to ensure it has not significantly deviated from the buffer's target pH.

  • Sterilization (Optional): If required for sterile applications, filter the final solution through a 0.22 µm syringe filter compatible with aqueous solutions (e.g., PVDF or PES). Note that this may lead to a minor loss of material.

Workflow Visualization

The following diagram outlines the logical flow for preparing a stock solution, from initial calculation to final storage.

Stock_Solution_Workflow cluster_prep Preparation Phase cluster_diss Dissolution & Verification cluster_store Storage Phase calc 1. Calculate Mass (Concentration, Volume, MW, Purity) equil 2. Equilibrate Compound (Prevent Condensation) calc->equil weigh 3. Weigh Compound (Calibrated Balance) equil->weigh add_solv 4. Add Solvent (DMSO or Buffer) weigh->add_solv dissolve 5. Dissolve (Vortex / Sonicate / Warm) add_solv->dissolve inspect 6. Visual Inspection (Check for Particulates) dissolve->inspect inspect->dissolve No, Particulates Remain complete Solution is Clear inspect->complete Yes aliquot 7. Aliquot Solution (Prevent Freeze-Thaw Cycles) complete->aliquot store 8. Store Appropriately (-20°C or -80°C, Protect from Light) aliquot->store

Caption: Workflow for preparing stock solutions of N-[4-(2-aminoethoxy)phenyl]acetamide HCl.

Stability and Storage Recommendations

Proper storage is essential to maintain the integrity of the stock solution over time.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, divide the primary stock solution into smaller, single-use aliquots.

  • Temperature: For long-term storage, DMSO stock solutions should be stored at -20°C or -80°C. Aqueous solutions are generally less stable and should be prepared fresh or stored for shorter periods at 4°C or frozen at -20°C if stability has been verified.

  • Light Protection: Store aliquots in amber-colored vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.

  • Validation: For long-term studies, it is advisable to perform periodic quality control checks (e.g., HPLC) to confirm the concentration and purity of the stored stock solution.

References

  • Sciencemadness.org. Converting to the hydrochloric salt for storage?. [Link]

  • Sciencemadness Discussion Board. Isolation of primary amines as HCL salt problem. [Link]

  • Pharmaguideline. Preparation and Standardization of 0.1 M Hydrochloric acid (HCl). [Link]

  • Cheméo. Chemical Properties of Acetamide, N-(4-ethoxyphenyl)-N-hydroxy- (CAS 19315-64-1). [Link]

  • University of Wisconsin Pressbooks. Preparation of Standard HCl Solution. [Link]

  • Apeejay Stya University. To prepare and standardize 0.1n solution of hydrochloric acid. [Link]

  • Carl ROTH. Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. [Link]

  • Helda - Helsinki.fi. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]

  • PubMed. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • Oreate AI Blog. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. [Link]

  • NIST. Acetamide, N-phenyl-. [Link]

  • SpectraBase. Acetamide, N-[4-bromo-2-(2-oxo-2-phenylethoxy)phenyl]-. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-[4-(2-aminoethoxy)phenyl]acetamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals troubleshooting the synthesis of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride (the 2-aminoethyl ether derivative of paracetamol). Here, we address the mechanistic bottlenecks of 1 [1] and provide field-proven solutions to maximize your reaction yield and product purity.

Mechanistic Workflow & Causality

The synthesis relies on the O-alkylation of paracetamol's phenolic hydroxyl group. When using 2-chloroethylamine hydrochloride as the alkylating agent, the reaction proceeds via a highly reactive aziridine intermediate . Understanding this pathway is critical: if the aziridine concentration becomes too high, it will preferentially polymerize rather than react with the phenoxide nucleophile.

G SM1 Paracetamol (Phenolic -OH) Phenoxide Phenoxide Anion (Nucleophile) SM1->Phenoxide Deprotonation Base1 Mild Base (e.g., K2CO3) Base1->Phenoxide Reaction Bimolecular Nucleophilic Ring Opening (SN2) Phenoxide->Reaction SM2 2-Chloroethylamine HCl Aziridine Aziridine Intermediate (Electrophile) SM2->Aziridine Neutralization & Cyclization Base2 Mild Base Base2->Aziridine Aziridine->Reaction FreeBase N-[4-(2-aminoethoxy)phenyl]acetamide (Free Base) Reaction->FreeBase Etherification Product Target Molecule (HCl Salt) FreeBase->Product SaltStep Anhydrous HCl in EtOH/Ether SaltStep->Product Crystallization

Mechanistic workflow of paracetamol etherification via aziridine intermediate.

Troubleshooting & FAQs

Q1: Why am I recovering mostly unreacted paracetamol despite using a stoichiometric excess of 2-chloroethylamine hydrochloride?

Root Cause: The alkylating agent is degrading before it can react. Under basic conditions, the 2-chloroethylamine free base rapidly undergoes 2 [2]. If a large amount of aziridine accumulates in the reaction mixture, it undergoes rapid ring-opening polymerization to form polyethylenimines, consuming your reagent entirely. Solution: Adopt a portion-wise addition strategy . Add the 2-chloroethylamine hydrochloride in 3 to 4 equal portions over several hours. This maintains a low, steady-state concentration of the aziridine intermediate, kinetically favoring the bimolecular nucleophilic attack by the phenoxide over self-polymerization.

Q2: My LC-MS shows significant by-products, including N-alkylated species and p-aminophenol derivatives. How do I improve O-selectivity?

Root Cause: The use of excessively strong bases (e.g., NaOH, KOH) or high temperatures. While the phenolic -OH of paracetamol is acidic enough to be easily deprotonated (pKa ~9.5), strong aqueous bases can3 [3]. This byproduct has two highly nucleophilic sites (amine and phenoxide), leading to complex, inseparable mixtures. Furthermore, strong bases can deprotonate the amide nitrogen, leading to competitive N-alkylation. Solution: Use a mild, anhydrous base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like anhydrous DMF or Acetonitrile. This ensures selective deprotonation of the phenol without risking amide hydrolysis.

Q3: The free base forms cleanly, but my yield drops drastically during hydrochloride salt formation. The product forms a sticky oil instead of crystals.

Root Cause: The presence of water. The ether linkage and the terminal primary amine make the free base highly hygroscopic. If aqueous HCl (e.g., 37% HCl) is used, the resulting water prevents the salt from crystallizing, causing it to "oil out" as a biphasic mixture. Solution: Perform the salt formation under strictly anhydrous conditions. Dissolve the purified free base in a minimal amount of absolute ethanol or dry diethyl ether, and precipitate the salt using a commercially available anhydrous HCl solution (e.g., 2.0 M HCl in diethyl ether or dioxane).

Quantitative Data: Parameter Optimization

The table below summarizes the expected yield improvements when transitioning from standard to optimized conditions.

Reaction ParameterSub-optimal ConditionOptimized ConditionExpected Yield IncreaseMechanistic Benefit
Base Selection NaOH / KOHAnhydrous K₂CO₃+15% to +20%Prevents acetamide hydrolysis and N-alkylation.
Reagent Addition Single batch additionPortion-wise (3-4 times)+25% to +30%Minimizes aziridine intermediate polymerization.
Solvent System Ethanol / WaterAnhydrous DMF or MeCN+10% to +15%Enhances SN2 reaction rate for the phenoxide.
Salt Formation Aqueous HCl (37%)Anhydrous HCl in Ether+20% (Recovery)Prevents product from oiling out; drives crystallization.

Optimized Step-by-Step Methodology

This self-validating protocol incorporates the troubleshooting principles discussed above to ensure high O-selectivity and efficient crystallization.

Phase 1: Phenoxide Generation

  • Charge a dry, nitrogen-purged round-bottom flask with Paracetamol (1.0 eq) and anhydrous DMF (10 volumes).

  • Add finely powdered, anhydrous K₂CO₃ (2.5 eq).

  • Stir the suspension at 60 °C for 30 minutes to ensure complete generation of the phenoxide anion. Validation check: The solution will turn slightly yellow/amber, confirming phenoxide formation.

Phase 2: Controlled Alkylation 4. Weigh out 2-chloroethylamine hydrochloride (1.5 eq total). 5. Add the alkylating agent to the reaction mixture in three equal portions , spacing each addition 1 hour apart. Maintain the internal temperature at 75 °C. 6. After the final addition, stir for an additional 4 hours at 75 °C. Monitor completion via TLC or HPLC.

Phase 3: Work-up and Extraction 7. Cool the mixture to room temperature and quench by pouring into crushed ice/water (30 volumes). 8. Extract the aqueous mixture with Ethyl Acetate (3 x 15 volumes). 9. Wash the combined organic layers sequentially with 5% aqueous NaOH (to remove any unreacted paracetamol) and saturated brine. 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base.

Phase 4: Anhydrous Salt Formation 11. Dissolve the crude free base in minimal absolute ethanol (3 volumes) and cool to 0–5 °C in an ice bath. 12. Dropwise add 2.0 M anhydrous HCl in diethyl ether (1.2 eq). 13. Stir for 1 hour. A white crystalline precipitate should form. Add additional cold diethyl ether (10 volumes) as an anti-solvent to maximize precipitation. 14. Filter the crystals under vacuum, wash with cold ether, and dry in a vacuum oven at 40 °C to yield the final N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride.

References

  • Title: Synthesis, in vitro and in silico Studies of Alkylated Paracetamol Derivatives as Potential Antibacterial Agent Source: Borneo Journal of Resource Science and Technology URL
  • Source: Industrial & Engineering Chemistry Research (ACS Publications)
  • Title: Method for the continuous synthesis of paracetamol (WO2021219647A1)

Sources

N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride stability issues and degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride .

This portal is designed for researchers, analytical scientists, and formulation engineers working with this specific active pharmaceutical ingredient (API) or intermediate. Because this compound features an electron-rich aromatic system, a hydrolyzable acetamide group, and a reactive primary amine, it presents unique stability challenges during formulation and storage.

Below, you will find a mechanistic overview of its degradation pathways, a troubleshooting FAQ, validated experimental protocols, and quantitative stress-testing data.

Part 1: Mechanistic Overview of Degradation Pathways

To successfully formulate and store N-[4-(2-aminoethoxy)phenyl]acetamide HCl, you must understand the chemical causality behind its degradation. The molecule contains three distinct functional vulnerabilities:

  • Amide Hydrolysis: The acetamide group (-NHCOCH3) is thermodynamically susceptible to cleavage under aqueous conditions at extreme pH (pH < 3 or pH > 9). This hydrolysis yields 4-(2-aminoethoxy)aniline and acetic acid, a pathway analogous to the degradation of paracetamol into 4-aminophenol[1].

  • Oxidative Degradation: Once the acetamide is hydrolyzed, the resulting aniline derivative is highly electron-rich. It rapidly undergoes auto-oxidation in the presence of oxygen, light, or transition metals to form highly colored quinone-imine derivatives[2].

  • Excipient Incompatibility (Maillard Reaction): Although supplied as a stable hydrochloride salt, any microenvironmental pH shift (pH > 7) during wet granulation or dissolution can liberate the free primary amine. This free amine readily reacts with reducing sugars (e.g., lactose) or trace aldehydes in excipients (e.g., PEG) to form a Schiff base, leading to irreversible Maillard degradation[3].

DegradationPathway API N-[4-(2-aminoethoxy)phenyl] acetamide HCl (Intact API) Hydrolysis 4-(2-aminoethoxy)aniline + Acetic Acid API->Hydrolysis H2O, pH < 3 or > 9 (Amide Cleavage) Adduct Schiff Base / Amine Adducts API->Adduct Carbonyl Excipients (pH > 7, Free Amine) Oxidation Quinone-imine Derivatives (Colored Degradants) Hydrolysis->Oxidation O2, Light, Transition Metals (Oxidative Stress)

Fig 1. Primary degradation pathways of N-[4-(2-aminoethoxy)phenyl]acetamide HCl.

Part 2: Troubleshooting FAQs

Q1: My bulk powder has developed a faint pink/brown tint over the last six months. Is the API compromised? A: Yes, discoloration is a primary indicator of oxidative degradation. Even trace amounts of moisture can cause localized hydrolysis of the acetamide group, yielding 4-(2-aminoethoxy)aniline. This aniline derivative is highly susceptible to oxidation, forming quinone-imine species[2]. Because these quinone-imines have high molar absorptivity, even <0.1% degradation will cause visible pink or brown discoloration. Solution: Store the API in tightly sealed, amber-colored containers backfilled with Argon or Nitrogen, and include a desiccant pack to prevent moisture-induced hydrolysis.

Q2: During aqueous formulation development, I am seeing a steady drop in assay over 48 hours. How do I stabilize it? A: The assay drop is caused by pH-dependent amide hydrolysis[1]. If your formulation is unbuffered, the hydrochloride salt will naturally drive the pH down (typically pH 3.5 - 4.5), which accelerates acid-catalyzed cleavage of the acetamide. Solution: Formulate the solution using a citrate or phosphate buffer targeted at pH 5.5 - 6.5. This pH range minimizes both acid- and base-catalyzed hydrolysis while keeping the primary amine fully protonated (pKa ~9.0), preventing it from acting as a nucleophile.

Q3: I formulated the API into a solid dosage form using Lactose as a diluent, and a new massive impurity peak appeared on HPLC. What happened? A: You are observing a classic drug-excipient incompatibility. Lactose is a reducing sugar. If the microenvironmental pH of the tablet matrix rises above 7 (often caused by alkaline lubricants like magnesium stearate), the primary amine of the API becomes deprotonated. It then undergoes an aldehyde-amine addition with lactose to form a Schiff base, followed by an Amadori rearrangement (the Maillard reaction)[3]. Solution: Replace lactose with a non-reducing diluent such as Microcrystalline Cellulose (MCC) or Mannitol, and avoid alkaline lubricants.

Part 3: Experimental Protocols

To ensure data integrity, every analytical workflow must be a self-validating system. Below are the protocols for stability-indicating analysis and forced degradation.

Protocol A: Stability-Indicating HPLC-UV Method

Causality: The primary amine on the API causes severe peak tailing on standard silica columns due to secondary interactions with residual silanols. We utilize Trifluoroacetic Acid (TFA) as an ion-pairing agent to fully protonate the amine and mask silanols, ensuring sharp peaks and reproducible integration.

  • Column Preparation: Install a C18 column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm). Set column oven to 30°C to maintain consistent mobile phase viscosity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program: Run a linear gradient from 5% B to 80% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Set UV detector to 245 nm (optimal for the substituted aromatic ring).

  • Self-Validation (System Suitability Test - SST): Before running samples, inject a resolution standard containing the intact API and a spiked standard of 4-(2-aminoethoxy)aniline. Validation Gate: The run is only valid if the resolution ( Rs​ ) between the API and the aniline degradant is ≥2.0 , and the tailing factor for the API is ≤1.5 .

Protocol B: Forced Degradation (Stress Testing) Setup

Causality: Forced degradation must be carefully quenched. If an oxidative or acidic sample is placed in the autosampler without neutralization, it will continue to degrade while waiting for injection, leading to artificially high degradation values and false kinetics.

  • Acid Hydrolysis: Dissolve 1 mg/mL API in 0.1 N HCl. Incubate at 60°C for 24 hours. Self-Validation Quench: Neutralize exactly 1:1 with 0.1 N NaOH prior to HPLC injection to halt hydrolysis.

  • Base Hydrolysis: Dissolve 1 mg/mL API in 0.1 N NaOH. Incubate at 60°C for 24 hours. Self-Validation Quench: Neutralize exactly 1:1 with 0.1 N HCl prior to injection.

  • Oxidative Stress: Dissolve 1 mg/mL API in 3% H2​O2​ . Incubate at Room Temperature for 24 hours. Self-Validation Quench: Add 10 µL of 10% Sodium Bisulfite solution to quench residual peroxide before placing the vial in the autosampler.

  • Thermal & Photolytic Stress: Expose dry powder to 80°C for 7 days, and a separate batch to 1.2 million lux hours of UV/Vis light (ICH Q1B standard). Dissolve in Mobile Phase A immediately before injection.

Part 4: Quantitative Data Summary

The following table summarizes the expected degradation profiles of N-[4-(2-aminoethoxy)phenyl]acetamide HCl under the stress conditions outlined in Protocol B. This serves as a benchmark for your own analytical validation.

Stress ConditionReagent / EnvironmentTime & TempPrimary Degradant IdentifiedExpected Degradation (%)
Acidic Hydrolysis 0.1 N HCl24h @ 60°C4-(2-aminoethoxy)aniline10.0 - 15.0%
Basic Hydrolysis 0.1 N NaOH24h @ 60°C4-(2-aminoethoxy)aniline15.0 - 20.0%
Oxidative 3% H2​O2​ 24h @ RTQuinone-imine species20.0 - 30.0%
Thermal (Solid) Dry Oven (80°C)7 daysMinimal (Intact API)< 1.0%
Photolytic (Solid) UV/Vis LightICH Q1BTrace Oxidation Products< 2.0%

Note: The compound exhibits high solid-state stability but is highly vulnerable in aqueous solutions or in the presence of reactive excipients.

Sources

Technical Support Center: N-[4-(2-aminoethoxy)phenyl]acetamide Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides actionable troubleshooting and optimization strategies for the isolation and purification of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride (CAS: 2913242-39-2)[1].

As a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)—including beta-blocker analogs and paracetamol derivatives—achieving >99% purity is essential. The primary challenges in its purification include the hydrolysis of the acetamide moiety, the separation of unreacted starting materials, and the hygroscopic nature of the final hydrochloride salt.

Process Workflow & Mechanism

The optimal purification strategy relies on a highly specific pH-controlled liquid-liquid extraction followed by anhydrous salt formation.

Workflow A Crude Reaction Mixture (Target + Paracetamol) B Alkaline Workup (pH 12.5) NaOH Addition A->B C Organic Phase (Target Free Base) B->C Extraction D Aqueous Phase (Paracetamol Phenolate) B->D Waste E Anhydrous HCl in IPA (0-5 °C) C->E F Crystallization (EtOH / Acetone) E->F G Pure HCl Salt (>99% HPLC) F->G

Workflow for the isolation of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride.

Troubleshooting Q&A

Q1: Why does my product contain high levels of 4-(2-aminoethoxy)aniline (deacetylated impurity) after HCl salt formation?

A: This is caused by the acid-catalyzed hydrolysis of the acetamide group.

Causality & Mechanism: Acetamides are generally stable, but under aggressive salting-out conditions—specifically the use of concentrated aqueous hydrochloric acid combined with the exothermic heat of neutralization—the carbonyl oxygen becomes protonated. This increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water[2]. The resulting tetrahedral intermediate collapses, releasing acetic acid and forming the deacetylated aniline derivative.

Solution: Transition to an anhydrous salting-out protocol. Use a pre-cooled (0–5 °C) solution of anhydrous HCl in isopropanol (IPA). By eliminating water from the salting step and controlling the exotherm, you prevent the formation of the tetrahedral intermediate, preserving the acetamide bond entirely.

Hydrolysis A N-[4-(2-aminoethoxy)phenyl]acetamide (Target Molecule) B Aqueous HCl / Heat (Aggressive Salting) A->B C 4-(2-aminoethoxy)aniline (Deacetylated Impurity) B->C D Acetic Acid (Byproduct) B->D

Acid-catalyzed hydrolysis of the acetamide moiety during aggressive salting-out.

Q2: How do I completely remove unreacted paracetamol from the crude mixture?

A: Implement a highly specific pH-controlled liquid-liquid extraction.

Causality & Mechanism: The separation leverages the distinct pKa values of the two molecules. Paracetamol contains a phenolic hydroxyl group with a pKa of ~9.4[3]. The target molecule contains a primary aliphatic amine with a pKa of ~9.5. According to the Henderson-Hasselbalch equation, adjusting the aqueous phase to pH 12.5 ensures that the pH is roughly 3 units above both pKa values. At this pH, paracetamol is >99.9% deprotonated, forming a highly water-soluble phenolate anion. Simultaneously, the primary amine of the target molecule is unprotonated and neutral, making it highly lipophilic and soluble in organic solvents.

Solution: After the alkylation reaction, quench the mixture and adjust the pH to 12.5 using 2M NaOH. Extract with Ethyl Acetate (EtOAc). The paracetamol phenolate will remain entirely in the aqueous waste stream, while the target free base partitions cleanly into the organic phase.

Q3: The isolated hydrochloride salt is sticky, discolored, or highly hygroscopic. How can I achieve a free-flowing crystalline powder?

A: This issue stems from solvent inclusion, trace water, and rapid, uncontrolled precipitation.

Causality & Mechanism: Hydrochloride salts of ethoxy-amines readily form hydrates or trap polar solvents within their crystal lattice if precipitated too quickly. This trapped solvent acts as a plasticizer, lowering the glass transition temperature and causing the powder to become sticky and hygroscopic. Furthermore, trace transition metals from the reaction vessel can coordinate with the free amine prior to salt formation, leading to oxidation and coloration.

Solution: Utilize an anti-solvent crystallization strategy. Dissolve the crude HCl salt in a minimum volume of warm ethanol, then slowly add acetone (anti-solvent) while cooling. The ethanol/acetone system forces the crystal lattice to pack tightly without solvent inclusion, significantly reducing the surface area available for ambient moisture absorption.

Quantitative Data & Method Comparison

The following table summarizes the quantitative impact of different purification methodologies on the final yield and purity profile of the target compound.

Purification MethodParacetamol Carryover (%)Hydrolysis Impurity (%)Overall Yield (%)Product Morphology
Direct Aqueous HCl Salting 2.58.465Sticky, hygroscopic
pH 9 Extraction + Aq. HCl 0.86.272Clumpy, off-white
pH 12.5 Ext. + Anhydrous HCl < 0.1< 0.188Free-flowing, white
Optimized + Anti-Solvent Cryst. Not Detected Not Detected 84 Highly crystalline

Standardized Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following optimized methodologies.

Protocol 1: pH-Controlled Free-Basing and Extraction
  • Cooling: Transfer the crude reaction mixture (containing target compound, unreacted paracetamol, and alkylating agent) to a jacketed reactor and cool to 10 °C.

  • pH Adjustment: Slowly add 2M NaOH (aq) under continuous stirring. Monitor with a calibrated pH probe until the pH stabilizes at exactly 12.5. (Self-validation: The solution should become homogeneous as paracetamol dissolves as a phenolate).

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc) and stir vigorously for 15 minutes to ensure complete mass transfer.

  • Phase Separation: Allow the phases to separate for 20 minutes. Discard the lower aqueous phase (containing paracetamol phenolate and inorganic salts).

  • Washing: Wash the organic phase twice with a 5% NaCl solution to remove residual alkalinity.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (max 40 °C) to yield the crude free base as an oil or waxy solid.

Protocol 2: Anhydrous Hydrochloride Salt Formation & Crystallization
  • Dissolution: Dissolve the crude free base in anhydrous Isopropanol (IPA) (approx. 5 mL/g) and cool to 0–5 °C in an ice bath.

  • Salting: Dropwise, add 1.05 equivalents of 2M HCl in IPA. Critical: Maintain the internal temperature below 5 °C to prevent exotherm-induced hydrolysis of the acetamide.

  • Precipitation: Stir for 30 minutes at 0 °C as the crude HCl salt precipitates. Filter and wash the cake with cold Methyl tert-butyl ether (MTBE).

  • Crystallization: Dissolve the crude salt in a minimum volume of warm Ethanol (45 °C).

  • Anti-Solvent Addition: Slowly add Acetone (anti-solvent) dropwise until the solution becomes slightly turbid.

  • Annealing: Allow the mixture to cool slowly to room temperature over 1 hour, then transfer to 4 °C for 2 hours to maximize crystal growth.

  • Isolation: Filter the resulting crystals, wash with cold Acetone, and dry under vacuum at 40 °C for 12 hours to yield the pure, non-hygroscopic product.

References

  • Analytical and Bioanalytical Chemistry Research. (2018). Application of Different Interval Variable Selectors for Quantification of Spectrally Overlapping Pharmaceuticals by Multivariate Calibration. Anal. Bioanal. Chem. Res. Retrieved from:[Link]

Sources

Technical Support Center: Scaling Up N-[4-(2-aminoethoxy)phenyl]acetamide Hydrochloride Production

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride is a key pharmaceutical intermediate. Its successful and efficient production is critical for the timely development of various active pharmaceutical ingredients (APIs). However, transitioning its synthesis from a laboratory setting to a pilot or commercial scale presents significant challenges.[1][2] A reaction that performs flawlessly in a 1-liter flask may exhibit entirely different behavior in a 100-liter reactor due to changes in heat and mass transfer, mixing dynamics, and impurity profiles.[1][3]

This technical support center is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of scaling up the production of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride. Our goal is to equip your team with the expertise and foresight needed to anticipate and overcome common scale-up hurdles, ensuring a robust, reproducible, and efficient manufacturing process.

Synthesis Pathway Overview

The production of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride is a multi-step synthesis. A common and effective route starts from 4-aminophenol and involves three primary stages: acetylation, etherification, and hydrochloride salt formation. Understanding this pathway is the first step in diagnosing and resolving production issues.

cluster_0 Step 1: Acetylation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Salt Formation & Purification A 4-Aminophenol C N-(4-hydroxyphenyl)acetamide (Paracetamol) A->C Acetylation B Acetic Anhydride B->C E N-[4-(2-aminoethoxy)phenyl]acetamide (Free Base) C->E Etherification (Base, e.g., K2CO3) D 2-Bromo-1-aminoethane (or protected equivalent) D->E G N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride (Crude) E->G Acidification F Hydrochloric Acid (HCl) F->G H Final Purified Product G->H Recrystallization

Caption: General synthesis workflow for N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and handling of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride.

Q1: Why is N-[4-(2-aminoethoxy)phenyl]acetamide produced as a hydrochloride salt? A1: The hydrochloride salt form offers several advantages over the free base. It typically exhibits higher crystallinity, which aids in purification through recrystallization.[4] Furthermore, the salt form often has improved stability, longer shelf life, and is less susceptible to degradation. From a handling perspective, crystalline solids are generally easier to manage, weigh, and transfer than potentially oily or amorphous free bases.

Q2: What is the purpose of using a base like potassium carbonate (K₂CO₃) in the etherification step? A2: In the Williamson ether synthesis (Step 2), the base is crucial for deprotonating the phenolic hydroxyl group of N-(4-hydroxyphenyl)acetamide. This creates a phenoxide anion, which is a potent nucleophile. The phenoxide then attacks the electrophilic carbon of the 2-bromo-1-aminoethane (or its protected form), displacing the bromide and forming the desired ether linkage. An adequate amount of base is necessary to drive the reaction to completion.[5]

Q3: Can other acetylating agents be used instead of acetic anhydride in Step 1? A3: Yes, acetyl chloride is another common acetylating agent.[6] However, the reaction with acetyl chloride produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by adding a base (like triethylamine or pyridine) to the reaction mixture.[7] Acetic anhydride is often preferred in large-scale synthesis because its byproduct is acetic acid, which is less corrosive and can often be removed more easily during workup.

Q4: How can the progress of the reactions be monitored? A4: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction progress at the laboratory and pilot scale.[4][5] By spotting the reaction mixture alongside the starting materials, you can visually track the disappearance of reactants and the appearance of the product. For more quantitative and precise monitoring, especially during scale-up and for Good Manufacturing Practices (GMP) compliance, High-Performance Liquid Chromatography (HPLC) is the preferred method.[8][9]

Q5: What are the primary safety concerns when handling the reagents for this synthesis? A5: Several reagents require careful handling. Acetic anhydride and hydrochloric acid are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Many organic solvents used in the synthesis and purification are flammable. Ensure that all heating is done using controlled methods like heating mantles or oil baths, and avoid open flames. Always consult the Safety Data Sheet (SDS) for each chemical before use.[12][13]

Troubleshooting Guide

Scaling up chemical synthesis often introduces unforeseen challenges. This guide provides solutions to common problems encountered during the production of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride.

Problem Potential Cause(s) Recommended Solutions & Explanations
Low Yield in Step 1 (Acetylation) 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Reagents: 4-aminophenol may be oxidized, or acetic anhydride may have hydrolyzed due to moisture.[4]1. Optimize Reaction Conditions: Monitor the reaction by TLC or HPLC to ensure it has gone to completion before proceeding with workup. Consider a modest increase in reaction time or temperature if necessary. 2. Verify Reagent Quality: Use high-purity starting materials. 4-aminophenol can darken upon oxidation; using fresh, light-colored material is recommended. Ensure acetic anhydride is fresh and has been stored under anhydrous conditions.
Formation of Side Products in Step 2 (Etherification) 1. O-alkylation vs. N-alkylation: The amide nitrogen can compete with the phenoxide for alkylation, though this is less common under these conditions. 2. Di-alkylation: If using an unprotected aminoethyl halide, the primary amine of one molecule can react with the halide of another, leading to dimerization.1. Strict Temperature Control: Maintain the recommended reaction temperature. Unwanted side reactions are often triggered by temperature spikes.[14] 2. Use a Protected Amine: Employing a protected starting material like N-(2-bromoethyl)phthalimide prevents the amine from reacting. The phthalimide group can then be removed in a subsequent step (e.g., with hydrazine).
Product is Oily or Fails to Crystallize 1. Presence of Impurities: Residual starting materials, byproducts, or solvents can act as crystal growth inhibitors.[4] 2. Incorrect pH: During the formation of the hydrochloride salt, if the pH is not sufficiently acidic, a mixture of the free base and the salt may result, which can be difficult to crystallize. 3. Supersaturation: The solution may be supersaturated, preventing nucleation.[15]1. Purify the Crude Product: Perform a preliminary purification of the free base by column chromatography before salt formation.[15] 2. Ensure Complete Protonation: Use a slight excess of hydrochloric acid and verify the pH of the solution. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. If "oiling out" occurs, try redissolving in a minimal amount of hot solvent and cooling slowly.[16]
Product Discoloration (Pink, Brown, or Yellow) 1. Oxidation of Amine Groups: Aromatic amines are susceptible to air oxidation, which forms highly colored impurities.[15] This is especially true for any unreacted 4-aminophenol or the free primary amine of the product. 2. Thermal Degradation: Localized overheating during the reaction or distillation can cause decomposition.[14]1. Use Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.[16] 2. Inert Atmosphere: For large-scale production, consider running the reactions and workups under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Inconsistent Results at Larger Scale 1. Inefficient Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making it difficult to control temperature, especially during exothermic steps. This can lead to hot spots and increased impurity formation.[2][14] 2. Poor Mixing: What works with a magnetic stir bar in a flask may be inadequate in a large vessel, leading to concentration gradients and incomplete reactions.1. Controlled Reagent Addition: Add exothermic reagents slowly and monitor the internal temperature closely. Ensure the reactor's cooling system is adequate for the batch size. 2. Optimize Agitation: Use appropriate industrial mixers (e.g., impellers, baffles) and validate that the mixing speed is sufficient to ensure homogeneity without causing excessive shear.

Key Scale-Up Considerations

Transitioning from the bench to production requires a shift in mindset. It's not just about increasing volumes; it's about understanding how physical and chemical principles behave at different scales.[1]

Caption: Core challenges in scaling up pharmaceutical intermediate synthesis.

Thermal Management

Exothermic reactions that are easily managed in a lab flask with an ice bath can become dangerous at scale.[2]

  • Problem: The surface-area-to-volume ratio decreases as the reactor size increases, severely limiting heat dissipation.[14] This can lead to thermal runaways.

  • Solution: Conduct a thorough thermal hazard assessment (e.g., using Reaction Calorimetry) to understand the reaction's heat flow. Implement engineered controls such as controlled dosing rates, efficient reactor jackets, and emergency cooling systems.

Mixing Efficiency
  • Problem: Inadequate mixing in large reactors can lead to localized "hot spots," uneven reagent distribution, and ultimately, lower yields and higher impurity levels.[3]

  • Solution: The type of agitator, its speed (RPM), and the presence of baffles are critical process parameters that must be defined and optimized during pilot runs. What works in a round-bottom flask is not directly transferable to a baffled industrial reactor.

Impurity Profile Management
  • Problem: Minor impurities that were insignificant at the lab scale can become major issues in large batches.[14] Regulatory bodies like the EMA and FDA have strict limits on impurities in APIs and their intermediates.[14]

  • Solution: Develop robust analytical methods (primarily HPLC) to identify and quantify all potential impurities.[8][17] The impurity profile of the scaled-up batches must be thoroughly characterized and compared to the lab-scale material to ensure consistency and safety.

Experimental Protocols

Protocol 1: Recrystallization for Purification

This protocol describes a general method for purifying the final hydrochloride salt product. The optimal solvent system may require some experimentation. An ethanol/water mixture is a common starting point for such salts.[18]

  • Dissolution: In a properly sized flask, add the crude N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride. Add the minimum amount of hot solvent (e.g., 80:20 ethanol:water) needed to fully dissolve the solid. Gentle heating and stirring will facilitate dissolution.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal.[16] Re-heat the mixture to a gentle boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes the charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: HPLC Method for Purity Analysis

This protocol provides a starting point for developing a quality control method to assess the purity of the final product.[9]

Parameter Recommended Conditions
HPLC System Quaternary Pump with UV/Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B and re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride sample.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable diluent (e.g., 50:50 water:acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter before injection.

References

  • Tianming Pharmaceutical. (2025, December 11).
  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Benchchem. (n.d.). Troubleshooting common side reactions in Bis(2-chloroethyl)amine hydrochloride synthesis.
  • Safety Data Sheet. (n.d.).
  • Apicule. (n.d.). Scale-up Synthesis: Bridging Lab Research to Commercial Production.
  • Fisher Scientific. (2025, December 24).
  • (2025, January 15). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
  • (2026, February 20). Mastering GMP Compliant Scale-Up Synthesis.
  • MilliporeSigma. (2025, October 15).
  • Cole-Parmer. (2005, October 3).
  • Benchchem. (n.d.). Troubleshooting guide for 4-Amino-N-methylbenzeneethanesulfonamide synthesis reactions.
  • Flinn Scientific. (2015, September 21).
  • Benchchem. (n.d.). Technical Support Center: Optimizing 2-Amidinothiophene Hydrochloride Synthesis.
  • The Royal Society of Chemistry. (2014).
  • PubChemLite. (n.d.). N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride (C10H14N2O2).
  • (n.d.). N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride | 2913242-39-2.
  • Google Patents. (n.d.). CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)
  • Organic Syntheses Procedure. (n.d.). methylamine hydrochloride.
  • Benchchem. (n.d.). The Pivotal Role of N-(4-Acetylphenyl)acetamide in Pharmaceutical Synthesis: A Technical Guide.
  • BOC Sciences. (n.d.). Acetamide Impurities.
  • Benchchem. (n.d.). Technical Support Center: Purification of N-[4-(dimethylamino)phenyl]acetamide.
  • Benchchem. (n.d.). n-[4-(dimethylamino)phenyl]acetamide purity and quality standards.
  • Benchchem. (n.d.). Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.
  • Veeprho. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Phenylacetamide.
  • SIELC Technologies. (n.d.). Separation of N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Troubleshooting amine plants.
  • Sigma-Aldrich. (n.d.). N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride.
  • Sigma-Aldrich. (n.d.). N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride | 2913242-39-2.
  • Journal of Chemical and Pharmaceutical Biological Sciences. (2020, November 20).
  • PMC. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide.
  • Arkivoc. (n.d.).
  • Sigma-Aldrich. (n.d.). N-[4-(aminomethyl)phenyl]acetamide,hydrochloride.
  • Benchchem. (n.d.). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
  • (2023, November 17). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
  • LGC Standards. (n.d.). N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide.
  • Mangalam Drugs & Organics. (n.d.). Impurities.
  • PMC. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....
  • MDPI. (2020, August 31). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.

Sources

Validation & Comparative

Comparative Guide: Hapten Design and Cross-Reactivity Profiles for Acetaminophen Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Therapeutic drug monitoring (TDM) and food safety screening require highly specific immunoassays to detect acetaminophen (APAP) in complex matrices[1]. The core challenge in developing these assays lies in synthesizing a hapten that preserves the unique structural identifiers of APAP while providing a reactive handle for carrier protein conjugation[2].

This technical guide objectively compares the conjugation chemistry, assay performance, and cross-reactivity (CR) profiles of the O-alkylated product N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride against traditional C-alkylated alternatives like 3-Oxo-3-(phenylamino)propanoic acid [2][3].

Hapten Design Rationale & Causality (E-E-A-T)

Antibody specificity is fundamentally dictated by the exposed epitope during immunization. According to the principles of immunology, the host immune system preferentially recognizes the portion of the hapten furthest from the carrier protein linkage.

  • N-[4-(2-aminoethoxy)phenyl]acetamide HCl (Amino-Hapten Product): This hapten modifies the phenolic hydroxyl group with a 2-aminoethoxy spacer.

    • Causality: By anchoring the molecule at the phenol oxygen, the N-acetyl group—the most distinguishing feature of APAP compared to other aniline derivatives—is projected outward. This yields antibodies with exquisite specificity for the acetamide moiety.

  • 3-Oxo-3-(phenylamino)propanoic acid (Carboxy-Hapten Alternative): This alternative modifies the acetyl group into a malonic acid derivative[2].

    • Causality: Anchoring at the nitrogen/acetyl side exposes the phenolic hydroxyl group. While this prevents cross-reactivity with O-alkylated analogs, it alters the native acetamide structure, risking higher cross-reactivity with structurally similar phenols and anilines[1][3].

G H1 N-[4-(2-aminoethoxy)phenyl] acetamide HCl (Amino-Hapten) C1 Glutaraldehyde Crosslinking H1->C1 H2 3-Oxo-3-(phenylamino) propanoic acid (Carboxy-Hapten) C2 EDC/NHS Coupling H2->C2 P1 BSA/KLH Conjugate (O-Linked) C1->P1 P2 BSA/KLH Conjugate (C-Linked) C2->P2 Ab1 Anti-APAP Antibody (High Acetamide Specificity) P1->Ab1 Ab2 Anti-APAP Antibody (High Phenol Specificity) P2->Ab2

Workflow comparing amino-hapten and carboxy-hapten conjugation strategies for APAP antibodies.

Experimental Methodology

To ensure a self-validating system, the following protocol outlines the parallel conjugation and assay development for both haptens, ensuring that any cross-reactivity differences are strictly due to the hapten structure.

Step 1: Carrier Protein Conjugation
  • Amino-Hapten (Product): Dissolve 10 mg of N-[4-(2-aminoethoxy)phenyl]acetamide HCl and 20 mg of Bovine Serum Albumin (BSA) in 2 mL of 0.1 M PBS (pH 7.4). Add 0.2% glutaraldehyde dropwise. Stir for 2 hours at room temperature. The bifunctional glutaraldehyde crosslinks the primary amine of the hapten to the lysine residues of BSA.

  • Carboxy-Hapten (Alternative): Dissolve 10 mg of 3-Oxo-3-(phenylamino)propanoic acid in DMF. Activate with EDC and NHS for 1 hour to form an active ester. Add dropwise to 20 mg BSA in PBS. Stir overnight[2].

  • Validation Check: Dialyze both conjugates against PBS for 72 hours. Confirm conjugation via UV-Vis spectroscopy. A successful coupling is validated by a significant shift in the 280 nm maximum absorption peak compared to the unconjugated carrier[4].

Step 2: Immunization & Antibody Production

Immunize New Zealand white rabbits with 0.5 mg of the respective BSA-conjugates emulsified in Freund's Complete Adjuvant, followed by booster injections in Incomplete Adjuvant every 3 weeks. Harvest antisera and purify IgGs via Protein A affinity chromatography[2][3].

Step 3: Indirect Competitive ELISA (ic-ELISA) Setup

Coat microtiter plates with a heterologous OVA-conjugate (1 µg/mL). Add 50 µL of APAP standards or samples and 50 µL of the purified primary antibody. After a 1-hour incubation and wash step, add HRP-conjugated goat anti-rabbit IgG. Develop with TMB substrate and read absorbance at 450 nm[3][5].

ELISA Sample Sample (Free APAP) + Primary Antibody Compete Competition for Antibody Binding Sites Sample->Compete Plate Microtiter Plate Coated with APAP-OVA Antigen Plate->Compete Wash Wash Step (Remove Unbound Ab) Compete->Wash SecAb Add HRP-Conjugated Secondary Antibody Wash->SecAb Substrate Add TMB Substrate (Color Development) SecAb->Substrate Signal Signal Inversely Proportional To Free APAP Concentration Substrate->Signal

Indirect competitive ELISA (ic-ELISA) principle for acetaminophen quantification.

Data Presentation: Cross-Reactivity Studies

Cross-reactivity (CR) evaluates the assay's specificity and is calculated using the formula: CR (%) = (IC50 of APAP / IC50 of Analog) × 100[3][5]. The following table summarizes the experimental CR profiles of antibodies raised against both haptens.

CompoundStructural Difference vs APAPAmino-Hapten Antibody CR (%)Carboxy-Hapten Antibody CR (%)
Acetaminophen Native target100.0100.0
Phenacetin O-ethylated8.5< 0.1
Acetanilide Lacks phenolic OH2.114.3
p-Aminophenol Lacks acetyl group< 0.16.8
Aspirin Unrelated NSAID< 0.1< 0.1
Mechanistic Data Interpretation
  • Amino-Hapten Specificity: The antibody exhibits <0.1% CR to p-Aminophenol because the acetyl group (which p-Aminophenol lacks) was perfectly exposed during immunization, training the antibodies to strictly require it. However, it shows 8.5% CR to Phenacetin. Why? The hapten's 2-aminoethoxy linker structurally mimics the ethoxy group of Phenacetin, causing the resulting antibody to tolerate O-alkyl substitutions[1].

  • Carboxy-Hapten Specificity: This antibody easily distinguishes Phenacetin (<0.1% CR) because the phenolic OH was exposed and is strictly required for binding[3]. However, it shows higher CR to Acetanilide (14.3%) and p-Aminophenol (6.8%) because the acetyl group was modified for carrier attachment, reducing the antibody's ability to discriminate structural changes at the nitrogen atom[2].

Conclusion & Recommendations

The selection between N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride and carboxy-haptens depends heavily on the analytical matrix:

  • Use the Amino-Hapten when distinguishing APAP from its toxic metabolite (p-Aminophenol) is critical, such as in pharmacokinetic TDM studies or hepatotoxicity research.

  • Use the Carboxy-Hapten when screening for multi-drug adulteration where Phenacetin co-contamination is expected, such as in herbal tea matrices[2][5].

References

  • Title: Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays | Source: PMC (NIH) | URL: [Link]

  • Title: High sensitivity and specificity Enzyme-Linked immunosorbent assay for detection of Acetaminophen in herbal tea and liquor | Source: Semantic Scholar | URL: [Link]

  • Title: Gold Nanoparticle Immunochromatography Assay for Identification of Acetaminophen Adulterant in Herbal Tea | Source: ACS Publications | URL: [Link]

  • Title: High sensitivity and specificity Enzyme-Linked immunosorbent assay for detection of Acetaminophen in herbal tea and liquor | Source: ResearchGate | URL: [Link]

  • Title: Antibody Production and Immunoassay Development for Authenticating Chlorpheniramine Maleate Adulteration in Herbal Tea | Source: MDPI | URL: [Link]

Sources

establishing purity standards for research-grade acetamides

Author: BenchChem Technical Support Team. Date: March 2026

Establishing Purity Standards for Research-Grade Acetamides: A Comparative Technical Guide

Introduction As a Senior Application Scientist, I frequently encounter synthetic bottlenecks traced back to an overlooked variable: solvent and reagent purity. Acetamides—specifically N,N-Dimethylacetamide (DMAc) and unsubstituted Acetamide—are indispensable polar aprotic solvents and intermediates in pharmaceutical synthesis, polymer production, and transition-metal catalysis. However, their degradation pathways and residual impurities can catastrophically derail moisture-sensitive reactions, poison organometallic catalysts, and trigger regulatory non-compliance.

This guide provides an objective, data-driven comparison between Research-Grade and Standard Reagent-Grade acetamides. It details the causality behind impurity formation, the analytical methodologies required for self-validating purity assessments, and the direct impact of these standards on experimental outcomes.

The Mechanistic Impact of Acetamide Impurities

To understand why stringent purity standards matter, we must examine the chemical causality of acetamide degradation. DMAc is commercially synthesized via the reaction of dimethylamine with acetic acid or acetic anhydride 1. Consequently, the most common impurities are unreacted precursors and their hydrolytic byproducts.

  • Dimethylamine (DMA) Contamination: Acetamides are highly susceptible to hydrolysis. In the presence of trace water and acidic or basic conditions, the acyl-N bond cleaves to yield acetic acid and dimethylamine 2. In synthetic applications, trace DMA acts as a highly reactive secondary amine nucleophile. It can cause unwanted amide exchange in peptide synthesis or irreversibly coordinate to palladium catalysts in cross-coupling reactions, stalling the catalytic cycle.

  • Moisture (H2O): Acetamides are highly hygroscopic. Beyond driving the hydrolysis mentioned above, water acts as a competing nucleophile in moisture-sensitive reactions (e.g., Grignard reactions, lithium-halogen exchanges), directly depressing yields.

  • Regulatory Toxicity: From a drug development perspective, the ICH Q3C (R8) guidelines classify N,N-Dimethylacetamide as a Class 2 residual solvent due to its inherent toxicity (teratogenicity and embryotoxicity). The Permitted Daily Exposure (PDE) is strictly capped at 10.9 mg/day, which translates to a maximum concentration limit of 1090 ppm in final pharmaceutical products 3.

Comparative Analysis: Research-Grade vs. Standard Reagent-Grade

Research-grade acetamides are subjected to multi-stage fractional distillation and rigorous dehydration to suppress the aforementioned degradation pathways. Table 1 summarizes the critical analytical thresholds that differentiate these grades.

Table 1: Purity Specifications for N,N-Dimethylacetamide (DMAc)

ParameterAnalytical MethodResearch-Grade (Ultra-Dry)Standard Reagent-GradeImpact on Synthesis
Assay (Purity) GC-FID> 99.9%> 99.0%Ensures stoichiometric accuracy and reproducibility.
Moisture (H2O) Coulometric Karl Fischer< 50 ppm< 1000 ppmPrevents hydrolysis and protects moisture-sensitive catalysts.
Free Amines (DMA) GC-MS / Titration< 10 ppm< 500 ppmPrevents catalytic poisoning and unwanted nucleophilic attacks.
Acidity (Acetic Acid) Acid-Base Titration< 10 ppm< 200 ppmMaintains pH neutrality for acid-sensitive substrates.

Experimental Workflows & Self-Validating Methodologies

Trustworthy analytical data requires self-validating experimental systems. Below are the definitive protocols used to establish the purity of research-grade acetamides.

G cluster_0 Analytical Validation System A Raw Acetamide Synthesis (Acetic Acid + Dimethylamine) B GC-FID / GC-MS (Amines & Volatiles) A->B C Coulometric Karl Fischer (Trace Moisture) A->C D Impurity Profiling & Quantification B->D C->D E Research-Grade (>99.9% Purity) D->E Meets strict specs F Standard Reagent (<99.9% Purity) D->F Exceeds limits

Fig 1: Analytical workflow for classifying research-grade acetamides.

Protocol A: GC-FID Headspace Analysis for Volatile Impurities Causality: Headspace Gas Chromatography (GC) is employed because it prevents non-volatile matrix components from contaminating the column, ensuring long-term baseline stability. Flame Ionization Detection (FID) is selected for its wide linear dynamic range when quantifying organic volatiles like dimethylamine.

  • Standard Preparation: Prepare calibration standards of DMAc, dimethylamine, and acetic acid in a high-boiling, inert diluent (e.g., DMSO) at concentrations of 10, 50, 100, and 500 ppm.

  • Sample Preparation: Transfer exactly 1.0 mL of the acetamide sample into a 20 mL headspace vial. Seal immediately with a PTFE/silicone septum to prevent atmospheric moisture ingress.

  • Incubation: Heat the vial at 80°C for 20 minutes to establish thermodynamic equilibrium between the liquid and gas phases.

  • Chromatographic Separation: Inject 1.0 mL of the headspace gas onto a DB-624 column (30 m x 0.32 mm, 1.8 µm film thickness) 4.

  • Thermal Gradient: Set the oven program to 40°C (hold 5 min), then ramp at 10°C/min to 240°C, holding for 5 minutes 4.

  • Self-Validation Step: Run a blank DMSO vial before and after the sample sequence to verify zero carryover. Spike a known sample with 50 ppm DMA; the calculated recovery must fall between 95–105% to validate the run.

Protocol B: Coulometric Karl Fischer Titration for Trace Moisture Causality: Coulometric Karl Fischer (KF) titration is strictly chosen over volumetric KF because it generates iodine in situ at the anode. This provides absolute, highly sensitive quantification for ultra-low moisture levels (<50 ppm) without the error introduced by titrant degradation over time.

  • Cell Equilibration: Fill the anodic compartment with a methanol-based KF reagent and the cathodic compartment with the appropriate catholyte. Run the instrument until the background drift is stable (<10 µ g/min ), proving the system is completely anhydrous.

  • Sample Introduction: Draw 1.0 mL of the acetamide sample into a dry, gas-tight syringe. Weigh the syringe on an analytical balance. Inject the sample through the septum into the KF cell, and re-weigh the empty syringe to determine the exact sample mass by difference.

  • Titration: Allow the coulometer to titrate until the endpoint voltage drop is detected.

  • Self-Validation Step: Inject a certified 100 ppm water standard before processing the sample batch. The measured value must fall within ±5 ppm to authorize sample testing.

Experimental Data: Impact of Purity on Cross-Coupling Yields

To empirically demonstrate the value of research-grade acetamides, we evaluated the performance of different DMAc grades in a standard Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Trace dimethylamine is known to coordinate with Palladium, shifting the equilibrium away from the active catalytic species.

Table 2: Suzuki-Miyaura Cross-Coupling Yields Based on DMAc Purity

Solvent Grade UsedDMA Impurity LevelTarget Product Yield (%)Unreacted Starting Material (%)
Research-Grade DMAc < 10 ppm98.2%< 1.0%
Standard Reagent-Grade 450 ppm84.5%12.1%
Standard (Spiked) 1000 ppm61.3%34.5%

Data Interpretation: The presence of elevated dimethylamine in the standard reagent-grade DMAc resulted in a nearly 14% drop in yield. The spiked sample confirms the causal relationship: secondary amines actively poison the catalyst, leaving a significant portion of the starting material unreacted. For drug development professionals scaling up API synthesis, this yield discrepancy translates to massive financial and material losses, far outweighing the initial cost difference of research-grade solvents.

Conclusion

Establishing and utilizing research-grade acetamide purity standards is not merely a box-checking exercise for quality assurance; it is a fundamental prerequisite for chemical predictability. By insisting on <50 ppm moisture and <10 ppm free amines, researchers protect their catalysts, maximize their yields, and ensure their final pharmaceutical products remain well below ICH Q3C toxicity thresholds.

References

  • Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 3

  • n-[4-(dimethylamino)phenyl]acetamide purity and quality standards. BenchChem. 4

  • Process for preparing dimethylacetamide (US3300531A). Google Patents. 1

  • Dimethylacetamide. Wikipedia. 2

Sources

N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride reference standard characterization

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals.

Executive Summary & Chemical Context

N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride (CAS: 2913242-39-2; Free base CAS: 50714-66-4) is a critical bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Rho-associated protein kinase (ROCK) inhibitors and selective COX-2 modulators [1].

Structurally, it consists of a paracetamol (acetaminophen) core where the phenolic hydroxyl group is etherified with a 2-aminoethyl chain. This architecture provides a stable, protected acetamide moiety alongside a highly reactive primary aliphatic amine. The hydrochloride salt form is specifically engineered to prevent the auto-oxidation and degradation typically seen in the free base, thereby locking the amine in a protonated state to ensure long-term shelf stability and predictable stoichiometry during downstream cross-coupling or amidation reactions.

When sourcing this compound as a reference standard or starting material, analytical rigor is paramount. This guide objectively compares the performance of Certified Reference Material (CRM) grade against standard Research Grade materials, providing self-validating experimental protocols to verify structural integrity and absolute purity.

SyntheticUtility A Acetaminophen B Alkylation A->B C N-[4-(2-aminoethoxy)phenyl]acetamide (Key Intermediate) B->C D Amidation / Cross-Coupling C->D E ROCK1/2 Inhibitors (Target API) D->E

Synthetic pathway utilizing the compound as a precursor for ROCK inhibitors.

Comparative Analysis: Purity Standards and Downstream Impact

In pharmaceutical development, relying solely on relative chromatographic purity (Area %) is a critical failure point. Research-grade materials often boast ">95% purity" based on UV detection but fail to account for non-chromatophoric impurities such as inorganic salts (e.g., excess NaCl or unreacted HCl) and residual solvents.

The table below quantifies the performance differences between standard Research Grade and Certified Reference Material (CRM) Grade, demonstrating why orthogonal characterization is required.

Analytical MetricResearch Grade (Crude)CRM Grade StandardImpact on API Synthesis & Validation
Chromatographic Purity (HPLC-UV) > 95.0% Area> 99.5% AreaPrevents propagation of structurally similar side-products.
Absolute Mass Fraction (qNMR) Unknown / Not Tested> 99.0% w/wEnsures accurate stoichiometric calculations in cross-coupling.
Water Content (Karl Fischer) < 5.0%< 0.5%Prevents hydrolysis of moisture-sensitive coupling reagents (e.g., HATU).
Salt Stoichiometry VariableExact 1:1 HClGuarantees predictable solubility and pH in organic solvents.
Isotopic Confirmation (LC-MS) [M+H]+ verifiedExact mass ± 5 ppmConfirms absence of isobaric impurities.

Orthogonal Characterization Workflow

To establish a compound as a true reference standard, a self-validating analytical system must be employed. If the HPLC-UV purity is 99.9% but the quantitative NMR (qNMR) absolute purity is 92.0%, the system immediately flags a 7.9% mass contribution from invisible impurities (typically water or inorganic salts).

AnalyticalWorkflow cluster_0 Orthogonal Characterization System A N-[4-(2-aminoethoxy)phenyl]acetamide HCl (Raw Material) B HPLC-UV (Chromatographic Purity) A->B C qNMR (Absolute Mass Fraction) A->C D LC-MS/MS (Structural Confirmation) A->D E Karl Fischer (Moisture Content) A->E F Certified Reference Standard (>99.5% Purity) B->F C->F D->F E->F

Orthogonal analytical workflow for certifying reference standard purity.

Self-Validating Experimental Protocols

Protocol 1: Chromatographic Purity via HPLC-UV

Causality & Expert Insight: N-[4-(2-aminoethoxy)phenyl]acetamide contains a primary aliphatic amine (pKa ~9.0). At a neutral pH, this amine will strongly interact with residual silanols on a C18 stationary phase, resulting in severe peak tailing and inaccurate integration. By utilizing 0.1% Trifluoroacetic acid (TFA), we lower the pH to ~2.0 (fully protonating the silanols) while the TFA acts as an ion-pairing reagent for the amine, ensuring sharp, symmetrical peaks [2].

Step-by-Step Methodology:

  • System Suitability Testing (SST): Prepare a resolution solution containing the analyte and paracetamol (the synthetic precursor). The system is valid only if the resolution (Rs) between paracetamol and the analyte is > 2.0.

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size (e.g., Waters Acquity UPLC BEH).

  • Gradient Program: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: UV at 254 nm (optimal for the acetamide-substituted phenyl ring).

  • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of Initial Mobile Phase. Inject 2 µL.

  • Validation: Calculate relative purity by dividing the area of the main peak by the total area of all integrated peaks (excluding the void volume).

Protocol 2: Absolute Mass Fraction via Quantitative NMR (qNMR)

Causality & Expert Insight: HPLC cannot detect inorganic salts or lack of HCl stoichiometry. qNMR provides a direct mass-balance verification. By using an internal standard (Maleic acid) with a highly distinct chemical shift, we create a self-validating ratio. The D1 relaxation delay is deliberately set to 30 seconds to ensure that all protons fully return to their ground state before the next pulse; failing to do so would result in truncated integration and artificially skewed purity data [3].

Step-by-Step Methodology:

  • Standard Selection: Use NIST-traceable Maleic acid (singlet at ~6.3 ppm) as the internal standard. This avoids overlap with the analyte's aromatic protons (6.8–7.5 ppm) and aliphatic protons (2.0–4.2 ppm).

  • Sample Preparation: Accurately weigh ~10.0 mg of N-[4-(2-aminoethoxy)phenyl]acetamide HCl and ~5.0 mg of Maleic acid using a microbalance (d = 0.001 mg).

  • Solvent: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.03% TMS.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 30 seconds.

    • Number of Scans (NS): 32.

  • Calculation: Determine the absolute mass fraction ( Px​ ) using the formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, W = weight, and P = purity of the standard).

Conclusion

For robust pharmaceutical development, the characterization of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride must extend beyond basic UV chromatography. By implementing an orthogonal testing matrix—combining the high-resolution impurity profiling of HPLC-UV with the absolute mass-balance verification of qNMR—researchers can guarantee the integrity of their reference standards, thereby preventing costly downstream failures in complex API synthesis.

References

  • Google Patents (WIPO).WO2019145729A1 - Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase. (Details the use of N-[4-(2-aminoethoxy)phenyl]acetamide derivatives in ROCK inhibitor synthesis).

Comparative Analysis of Acetamide vs. Benzamide Biological Activity in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The amide pharmacophore is a cornerstone of medicinal chemistry, present in approximately 25% of all marketed small-molecule drugs. However, the structural divergence between aliphatic amides (acetamides) and aromatic amides (benzamides) dictates profoundly different physicochemical properties, target affinities, and mechanisms of action. This guide provides an in-depth comparative analysis of their biological activities, exploring the structural causality behind their target selectivity, quantitative performance data, and the self-validating experimental workflows required to evaluate them.

Structural Causality & Target Affinity

The fundamental difference between acetamides and benzamides lies in their conformational flexibility and electronic distribution, which directly dictates their biological targets.

Acetamides (Aliphatic Flexibility): Acetamide derivatives feature an aliphatic backbone that provides high conformational flexibility. This allows them to adapt to varied enzymatic pockets. In drug development, acetamides are frequently utilized as prodrugs for cyclooxygenase-2 (COX-2) inhibitors and as competitive inhibitors for urease[1][2].

  • Mechanistic Causality: The acetamide bond is stable enough for oral administration but is selectively hydrolyzed by amidases in vivo. This enzymatic hydrolysis releases the active anti-inflammatory agent directly into circulation, significantly reducing the gastrointestinal toxicity typically associated with classic NSAIDs[1]. In antimicrobial applications, acetamide-sulfonamide conjugates exhibit competitive inhibition by physically occluding the active site of the urease enzyme, a critical survival factor for H. pylori[2].

Benzamides (Aromatic Rigidity & Chelation): Benzamides feature a rigid aromatic ring that restricts conformational freedom. This rigidity is highly advantageous for targeting deep, narrow enzymatic channels, most notably the Class I Histone Deacetylases (HDAC1, 2, and 3)[3][4].

  • Mechanistic Causality: The benzamide moiety—specifically ortho-aminobenzamides—acts as a highly selective Zinc-Binding Group (ZBG). The rigid aromatic ring engages in π−π stacking with hydrophobic residues lining the HDAC channel. Concurrently, the ortho-amino and carbonyl oxygen atoms form a bidentate chelate with the catalytic Zn2+ ion at the base of the pocket[5][6]. This precise geometric alignment allows benzamides to achieve nanomolar potency and high isoform selectivity, making them premier candidates for epigenetic anticancer therapies[7].

G Amide Amide Pharmacophore Acetamide Acetamide Scaffold (Aliphatic & Flexible) Amide->Acetamide Alkyl substitution Benzamide Benzamide Scaffold (Aromatic & Rigid) Amide->Benzamide Aryl substitution COX2 COX-2 / Urease Inhibition (Anti-inflammatory / Antimicrobial) Acetamide->COX2 Amidase hydrolysis / H-bonding HDAC Class I HDAC Inhibition (Epigenetic Anticancer Therapy) Benzamide->HDAC Bidentate Zinc chelation

Structural divergence of amides leading to distinct biological target specificities.

Comparative Biological Activity

The structural differences translate directly into measurable biological activity. Benzamides generally exhibit nanomolar ( nM ) potency against highly specific targets like HDACs, whereas acetamides typically operate in the low micromolar ( μM ) range against broader targets.

Compound ScaffoldRepresentative MoleculePrimary Biological TargetInhibitory Activity ( IC50​ )Clinical / Research ApplicationRef.
Benzamide BA3 (Radiotracer)HDAC14.8 nMPET Imaging (Brain tumors)[4]
Benzamide N-(2-aminophenyl)-benzamide (NA)HDAC195.2 nMAnticancer (Solid tumors)[7]
Benzamide N'-(benzoyloxy)benzamideTyrosinase2.5 µMDepigmentation / Cosmetics[8]
Acetamide Ibuprofen-sulfathiazole conjugateUrease9.95 µMAntimicrobial / Anti-ulcer[2]
Acetamide Pyrazole-acetamide derivativeCOX-2Dose-dependentAnti-inflammatory prodrugs[1]

Self-Validating Experimental Workflows

To accurately evaluate the biological activity of these compounds, researchers must employ assays that account for their distinct kinetic behaviors. Benzamides are typically slow, tight-binding inhibitors, requiring specific pre-incubation steps, whereas acetamides often require colorimetric background subtraction due to their diverse conjugated structures.

Workflow A: Fluorometric HDAC1 Inhibition Assay (Benzamides)

Because benzamides exhibit slow-binding kinetics to the Zn2+ ion in the HDAC pocket, simultaneous addition of the enzyme, substrate, and inhibitor will yield artificially high IC50​ values[6]. A pre-incubation step is mandatory.

Self-Validating Protocol:

  • Reagent Preparation: Dilute recombinant human HDAC1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 1 mg/mL BSA).

  • Inhibitor Pre-Incubation (Critical Step): Add the benzamide derivative (e.g., compound NA) at varying concentrations. Incubate for 60 minutes at 37°C. Causality: This allows the rigid benzamide structure to navigate the narrow HDAC channel and establish the bidentate chelation with the zinc ion before competing with the substrate.

  • Substrate Addition: Add the fluorogenic substrate (Boc-Lys(Ac)-AMC) to a final concentration of 50 µM. Incubate for 30 minutes.

  • Development: Add the developer solution (containing trypsin and Trichostatin A) to stop the HDAC reaction and cleave the deacetylated AMC fluorophore.

  • Detection & Validation: Read fluorescence at Ex 360 nm / Em 460 nm.

    • Validation System: Calculate the Z'-factor using a known pan-HDAC inhibitor (SAHA/Vorinostat) as the positive control and DMSO vehicle as the negative control. The assay is only valid if Z′>0.5 , ensuring the signal-to-noise ratio is sufficient to detect true biological activity.

G Prep 1. Reagent Prep HDAC1 + Buffer Incubate 2. Pre-Incubation (60 min) Slow Binding Prep->Incubate Substrate 3. Substrate Boc-Lys(Ac)-AMC Incubate->Substrate Develop 4. Developer Fluorophore Release Substrate->Develop Validate 5. Validation Z'-factor > 0.5 Develop->Validate

Self-validating fluorometric workflow for evaluating benzamide-mediated HDAC inhibition.

Workflow B: Colorimetric Urease Inhibition Assay (Acetamides)

Acetamide-sulfonamide conjugates are evaluated for anti-ulcer potential via their ability to inhibit H. pylori urease[2].

Self-Validating Protocol:

  • Reagent Preparation: Prepare Jack bean urease (as a surrogate for H. pylori urease) in 10 mM phosphate buffer (pH 7.0) containing 1 mM EDTA and 0.01M LiCl .

  • Incubation: Mix 25 µL of the enzyme solution with 5 µL of the acetamide derivative. Incubate for 15 minutes at 30°C.

  • Reaction Initiation: Add 55 µL of 100 mM urea. Causality: Urease hydrolyzes urea into ammonia and carbon dioxide. The acetamide derivative competitively blocks the nickel-containing active site, preventing this hydrolysis[2].

  • Detection (Berthelot Method): Add 45 µL of phenol reagent and 70 µL of alkali reagent (sodium hypochlorite). Incubate for 50 minutes. The ammonia reacts to form a blue indophenol dye. Measure absorbance at 625 nm.

  • Validation System:

    • Positive Control: Thiourea (a known urease inhibitor).

    • Background Subtraction: A parallel blank containing the acetamide compound but no enzyme must be run. Causality: Many conjugated acetamides possess intrinsic absorbance near 625 nm; failing to subtract this background will result in false-negative inhibition data.

Conclusion

The choice between an acetamide and a benzamide scaffold fundamentally alters a drug's developmental trajectory. Acetamides offer the flexibility and metabolic susceptibility ideal for prodrug design and broad-spectrum anti-inflammatory/antimicrobial applications. Conversely, benzamides provide the rigid, highly specific geometry required to penetrate deep epigenetic targets like HDACs, achieving nanomolar potency through precise metal chelation. Understanding these structural causalities ensures that experimental assays are designed with the correct kinetic and validation parameters, ultimately accelerating the hit-to-lead optimization process.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.